Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H45N3O7/c1-30-41(43(52)53)49(45(2,3)56-30)42(51)39(47-44(54)55-29-38-36-25-15-13-23-34(36)35-24-14-16-26-37(35)38)27-28-40(50)48-46(31-17-7-4-8-18-31,32-19-9-5-10-20-32)33-21-11-6-12-22-33/h4-26,30,38-39,41H,27-29H2,1-3H3,(H,47,54)(H,48,50)(H,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTGZPUCAULNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H45N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
mechanism of action of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in SPPS
An In-depth Technical Guide on the Mechanism of Action of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a specialized dipeptide building block designed to overcome common challenges in Solid-Phase Peptide Synthesis (SPPS), particularly peptide aggregation. Its unique structure, incorporating a pseudoproline (ψ-Pro) moiety, significantly enhances the efficiency and success rate of synthesizing long or "difficult" peptide sequences. This guide details the mechanism of action of this dipeptide, the roles of its protecting groups, and provides practical protocols for its application.
Core Mechanism of Action: The Role of the Pseudoproline Moiety
The primary challenge in the synthesis of long peptides is the tendency of the growing peptide chain to aggregate via intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation can render the N-terminus of the peptide chain inaccessible, hindering both deprotection and coupling steps, which results in low yields and impure products.[2]
This compound combats this issue through the action of its threonine-derived oxazolidine ring, denoted as Thr(psi(Me,Me)pro).
Mechanism of Aggregation Disruption:
-
Induction of a "Kink": The five-membered oxazolidine ring of the pseudoproline is structurally similar to proline. It imposes a rigid bend or "kink" in the peptide backbone.[3]
-
Cis-Amide Bond Preference: This kink forces the preceding amide bond (Gln-Thr) to adopt a cis conformation, as opposed to the typical trans conformation found in linear peptides.[1][4]
-
Disruption of Secondary Structures: The presence of this cis-amide bond disrupts the regular hydrogen bonding patterns required for the formation of β-sheets, effectively breaking up aggregates.[1][5]
-
Improved Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring the reactive N-terminus is accessible for subsequent coupling and deprotection reactions.[1][6]
This temporary and reversible modification of the peptide backbone is the key to the dipeptide's effectiveness, leading to higher crude product purity and overall yield.[7]
The Role of Protecting Groups
The dipeptide employs an orthogonal protection strategy, where each protecting group is removed under specific conditions without affecting the others, allowing for precise control over the synthesis.[8][9]
| Protecting Group | Chemical Name | Target Functional Group | Cleavage Condition | Purpose in SPPS |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amino group of Glutamine | Mild base (e.g., 20% piperidine in DMF) | Temporary protection of the N-terminus, removed at each cycle to allow chain elongation.[10][11] |
| Trt | Trityl | Side-chain amide of Glutamine | Moderate acid (TFA-based cleavage cocktail) | Prevents side reactions of the glutamine side chain, such as dehydration or cyclization, during synthesis.[12][13] |
| psi(Me,Me)pro | (2,2-dimethyloxazolidine) | Threonine backbone/side chain | Strong acid (TFA-based cleavage cocktail) | Acts as a temporary, structure-disrupting element. It is stable to the basic Fmoc deprotection conditions and is removed during the final cleavage, regenerating the native threonine residue.[1] |
Quantitative Impact on Synthesis Efficiency
While exact figures vary by peptide sequence, the use of pseudoproline dipeptides provides significant and measurable improvements in synthetic outcomes.
| Parameter | Standard SPPS (Difficult Sequence) | SPPS with this compound | Reference |
| Product Yield | Can be extremely low or result in synthesis failure. | Up to 10-fold increases in yield have been reported for highly aggregated sequences. | [1][7] |
| Crude Product Purity | Often low, requiring extensive and difficult HPLC purification. | Significantly higher purity, simplifying subsequent purification steps. | [2][14] |
| Reaction Kinetics | Slow and unpredictable acylation and deprotection rates due to aggregation. | Improved and more predictable reaction kinetics. | [7] |
| Peptide Solubility | Poor solubility of the growing peptide chain on the resin. | Enhanced solvation and solubility of the peptide chain. | [1][3] |
Experimental Protocols
The incorporation of this compound is straightforward and compatible with standard automated and manual SPPS workflows.
Protocol for Coupling the Dipeptide
-
Resin Preparation: Start with the N-terminally deprotected peptide-resin. Ensure the resin is properly swelled in DMF.
-
Activation Mixture Preparation:
-
Dissolve this compound (5 eq.) and a suitable coupling reagent (e.g., HBTU, HATU, PyBOP, 5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (N,N-Diisopropylethylamine) (10 eq.) to the mixture and mix thoroughly.
-
-
Coupling Reaction:
-
Immediately add the activation mixture to the prepared peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Microwave-assisted coupling can also be used to accelerate the reaction.[1][15]
-
Monitor the completion of the coupling using a qualitative test (e.g., TNBS or Kaiser test). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol for N-terminal Fmoc Deprotection
-
Reagent: Prepare a solution of 20% piperidine in DMF (v/v).
-
Deprotection: Add the piperidine solution to the peptide-resin and agitate for 20 minutes at room temperature.[16]
-
Washing: Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling cycle.
Protocol for Final Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM (Dichloromethane) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a standard trifluoroacetic acid (TFA) cleavage cocktail. A common mixture is:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours. The yellow color of the solution indicates the release of the Trityl cation.[12]
-
During this step, the Trt group from Glutamine and the psi(Me,Me)pro group from Threonine are cleaved, and the peptide is released from the resin (depending on the linker used).
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
-
Visualizations
SPPS Workflow with Pseudoproline Dipeptide
Caption: Standard SPPS cycle showing the incorporation of the pseudoproline dipeptide.
Mechanism of Aggregation Disruption
Caption: How the pseudoproline 'kink' prevents aggregation compared to standard peptides.
Orthogonal Deprotection Scheme
Caption: Orthogonal removal of protecting groups during synthesis and final cleavage.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bachem.com [bachem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the assembly of complex, aggregation-prone, or lengthy peptide chains presents a significant hurdle. The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, low yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges, acting as temporary "kink-inducers" in the peptide backbone to disrupt harmful secondary structures and enhance synthesis efficiency. This technical guide provides a comprehensive overview of the benefits, mechanisms, and practical applications of pseudoproline dipeptides in modern peptide synthesis.
Core Principles and Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1][2] This cyclic structure mimics the conformational constraints of proline, forcing a bend in the peptide chain.
The primary mechanism of action involves the disruption of inter-chain hydrogen bonding, which is the root cause of β-sheet formation and subsequent aggregation.[3][4] By inducing a "kink," pseudoproline dipeptides prevent the growing peptide chains from aligning and aggregating, thereby maintaining their solubility and accessibility for subsequent coupling and deprotection steps.[2] This effect is reversible, as the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide cleavage from the resin, regenerating the native serine, threonine, or cysteine residue.[3][5]
Caption: Logical flow of the pseudoproline mechanism of action.
Quantitative Benefits: Enhancing Yield and Purity
The incorporation of pseudoproline dipeptides has a demonstrably positive impact on the yield and purity of synthesized peptides, particularly for sequences notorious for their difficulty. While specific improvements are sequence-dependent, the literature reports significant gains.
| Peptide | Synthesis without Pseudoproline | Synthesis with Pseudoproline Dipeptide(s) | Reference |
| Human Amylin (hIAPP) (37 residues) | Traces of desired product | High yield and purity, enabling disulfide bond formation | [2] |
| WW Domain of FBP28 (Asn15 analog) | Impossible to obtain using standard protocols | Successful synthesis achieved | [6] |
| Highly Aggregated Sequences (General) | Low to no yield | Up to 10-fold increase in product yield | [4] |
Experimental Protocols
The successful application of pseudoproline dipeptides relies on their correct incorporation and subsequent cleavage. Below are detailed methodologies for these key steps.
Protocol 1: Manual Incorporation of Fmoc-Pseudoproline Dipeptides in SPPS
This protocol outlines the manual coupling of a pre-formed Fmoc-protected pseudoproline dipeptide onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU, HCTU) (2.9-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test or other ninhydrin-based test kit
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.
-
Coupling Reagent Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal amount of DMF.
-
Coupling Reaction: Add DIPEA to the activated dipeptide solution and immediately add the mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage of the Peptide and Deprotection of the Pseudoproline Moiety
This protocol describes the final cleavage of the synthesized peptide from the resin, which also removes the pseudoproline ring and regenerates the native amino acid.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail with additional scavengers like EDT may be required.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. The regeneration of the native serine or threonine from the pseudoproline is typically complete within this timeframe.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying and Lyophilization: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.
Workflow for Difficult Peptide Synthesis
The integration of pseudoproline dipeptides into an automated SPPS workflow is a key strategy for tackling the synthesis of "difficult" peptides.
Caption: Automated SPPS workflow incorporating pseudoproline dipeptides.
Conclusion
Pseudoproline dipeptides are a vital tool in the arsenal of the modern peptide chemist. By temporarily introducing a proline-like kink in the peptide backbone, they effectively disrupt the formation of secondary structures that lead to aggregation and synthetic failure. Their use translates to tangible benefits in terms of increased yield, higher purity, and the successful synthesis of previously intractable peptide sequences. The straightforward incorporation and cleavage protocols make them compatible with both manual and automated SPPS workflows, solidifying their role as a key enabling technology in peptide research and drug development.
References
An In-depth Technical Guide on the Solubility and Stability of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of peptide synthesis reagents is paramount. This guide provides a detailed overview of the solubility and stability profile of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide crucial for overcoming aggregation in Fmoc solid-phase peptide synthesis (SPPS). While specific quantitative data for this compound is not extensively available in public literature, this document consolidates general principles from related compounds and standard peptide chemistry practices to offer a robust framework for its handling and application.
Core Properties of this compound
This compound is a specialized dipeptide designed to improve the synthesis of "difficult" peptide sequences. The incorporation of a pseudoproline (psi) moiety, in this case, a dimethylated oxazolidine derived from threonine, introduces a "kink" in the peptide backbone. This structural disruption effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during synthesis. By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the final product.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₆H₄₅N₃O₇ | [4][5] |
| Molecular Weight | 751.87 g/mol | [5] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥99% (HPLC) | |
| Storage Temperature | 2-8°C or -20°C | [4][5] |
Solubility Profile
The trityl (Trt) protecting group on the glutamine side-chain and the Fmoc group contribute to the compound's hydrophobicity, favoring solubility in organic solvents. Pseudoproline-containing peptides are known to exhibit improved solubility in common SPPS solvents.[1][2]
Table 2: Expected Solubility of this compound
| Solvent | Expected Solubility | Rationale & Remarks |
| Dimethylformamide (DMF) | High | Standard solvent for peptide synthesis; the compound is designed for use in this medium. |
| N-Methyl-2-pyrrolidone (NMP) | High | An alternative to DMF with strong solubilizing properties for peptides.[1] |
| Dichloromethane (DCM) | Moderate to High | Often used in peptide synthesis, particularly for loading the first amino acid onto the resin. |
| Acetonitrile (ACN) | Moderate | Commonly used in reverse-phase HPLC for purification. |
| Water | Low | The hydrophobic protecting groups (Fmoc, Trt) significantly limit aqueous solubility. |
| Methanol (MeOH) | Moderate | May be used in some analytical procedures. |
| Tetrahydrofuran (THF) | Moderate | A less polar aprotic solvent where some solubility can be expected. |
It is crucial to empirically determine the solubility for specific applications and concentrations.
Stability Profile
The stability of this compound is governed by the lability of its protecting groups under different chemical conditions.
-
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions but is readily cleaved by bases.[6][7] The standard method for its removal in SPPS is treatment with a solution of piperidine in DMF.[6]
-
Trt Group: The trityl (Trt) group protecting the side-chain of glutamine is highly acid-labile. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[8]
-
Pseudoproline (Oxazolidine) Ring: The oxazolidine ring of the pseudoproline is stable to the basic conditions of Fmoc deprotection. It is, however, cleaved by strong acids like TFA, which regenerates the native threonine residue in the final peptide.[2][9]
Table 3: Stability of this compound under Various Conditions
| Condition | Stability | Remarks |
| Acidic (e.g., TFA) | Labile | Both the Trt group and the pseudoproline ring are cleaved. The Fmoc group is stable.[2][6][8] |
| Basic (e.g., Piperidine) | Labile | The Fmoc group is cleaved. The Trt group and pseudoproline ring are stable.[6][7] |
| Storage (Solid, 2-8°C or -20°C) | Stable | Recommended storage conditions to prevent degradation.[4][5] Keep container tightly closed in a dry, well-ventilated area.[10] |
| Elevated Temperature | Likely Unstable | As with most complex organic molecules, high temperatures can lead to degradation. |
| Aqueous Solution | Limited Stability | Hydrolysis may occur over time, especially at non-neutral pH. |
Experimental Protocols
Detailed experimental protocols for determining the precise solubility and stability of this compound are not found in the search results. However, standard methodologies can be applied.
Protocol 1: Determination of Solubility
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMF, NMP, DCM) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol 2: Assessment of Stability in Solution
-
Preparation of Stock Solution: Prepare a solution of this compound of known concentration in the solvent of interest.
-
Incubation: Aliquot the solution into several sealed vials and incubate them under the desired conditions (e.g., different temperatures, pH values).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Analysis: Analyze the sample immediately by a stability-indicating method, typically reverse-phase HPLC.
-
Data Evaluation: Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound over time. The stability can be reported as the percentage of the parent compound remaining at each time point.
Visualizations
Chemical Structure and Function
Caption: Functional structure of this compound.
General Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Mechanism of Aggregation Disruption
Caption: How pseudoproline disrupts peptide aggregation.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Fmoc-gln(trt)-thr(psime,mepro)-OH, 1572725-72-4 | BroadPharm [broadpharm.com]
- 5. Fmoc-Gln(Trt)-Thr[PSI(Me,Me)Pro]-OH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
The Oxazolidine Ring: A Strategic Tool for Disrupting Peptide Secondary Structure in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The deliberate disruption of protein secondary structure is a powerful strategy in modern drug discovery. By modulating the conformation of peptides and proteins, researchers can influence their biological activity, inhibit pathological aggregation, and enhance therapeutic potential. A key player in this field is the oxazolidine ring, a five-membered heterocycle that, when incorporated into a peptide backbone, acts as a potent disruptor of ordered secondary structures such as α-helices and β-sheets. This technical guide provides a comprehensive overview of the role of the oxazolidine ring in this process, detailing its mechanism of action, experimental validation, and applications in therapeutic development.
The Core Principle: How the Oxazolidine Ring Disrupts Secondary Structure
The introduction of an oxazolidine ring into a peptide backbone, often through the use of pseudoproline dipeptides derived from serine or threonine, imposes significant conformational constraints.[1] This disruption stems from several key factors:
-
Induction of a "Kink": The rigid, non-planar structure of the oxazolidine ring forces a distinct bend or "kink" in the peptide backbone.[1] This distortion is incompatible with the regular, repeating phi (φ) and psi (ψ) dihedral angles that define α-helices and β-sheets.
-
Favoring the Cis-Amide Bond: Unlike the predominantly trans-amide bonds found in most peptide linkages, the bond preceding a pseudoproline is sterically encouraged to adopt a cis conformation. This cis configuration effectively breaks the hydrogen-bonding patterns essential for the stability of both α-helices and β-sheets.
-
Preventing Inter-chain Hydrogen Bonding: By disrupting the planarity of the peptide backbone and altering the orientation of amide protons and carbonyl groups, the oxazolidine ring hinders the formation of the inter-chain hydrogen bonds that are the hallmark of β-sheet structures. This is particularly crucial in preventing the aggregation of peptides into pathogenic amyloid fibrils.[1]
The overall effect is a shift from a well-ordered secondary structure to a more random coil or turn-like conformation. This controlled disruption can be strategically employed to enhance peptide solubility, prevent aggregation, and modulate interactions with biological targets.
Quantitative Analysis of Secondary Structure Disruption
The impact of incorporating an oxazolidine ring on peptide secondary structure can be quantified using various spectroscopic techniques. The following table summarizes the expected changes based on circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Parameter | Peptide without Oxazolidine (Expected) | Peptide with Oxazolidine (Expected) | Reference |
| Circular Dichroism (CD) Spectroscopy | α-Helix Content (%) | High (if designed to be helical) | Significantly Decreased | [2] |
| β-Sheet Content (%) | High (if prone to aggregation) | Significantly Decreased | [1] | |
| Random Coil Content (%) | Low | Significantly Increased | [2] | |
| NMR Spectroscopy | 3JHNHα Coupling Constants | Consistent with helical or extended β-strand conformation | Values indicative of a more flexible, random coil structure | [3] |
| Chemical Shift Index (CSI) | Values indicating α-helix or β-sheet | Values trending towards zero (random coil) | [3] | |
| NOE Patterns | Characteristic short-range (α-helix) or long-range (β-sheet) NOEs | Absence of regular, long-range NOEs; presence of short-range, non-sequential NOEs | [4] |
Experimental Protocols for Conformational Analysis
Accurate assessment of the conformational changes induced by an oxazolidine ring requires rigorous experimental procedures. Detailed protocols for the key techniques are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Oxazolidine-Containing Peptides
The synthesis of peptides incorporating an oxazolidine ring, typically as a pseudoproline dipeptide, is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (or pseudoproline dipeptide) using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[6][7]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (below 260 nm). Accurately determine the peptide concentration.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range typically from 190 to 260 nm. Other parameters to set include bandwidth, scanning speed, and the number of accumulations.
-
Blank Measurement: Record a baseline spectrum of the buffer alone in the same quartz cuvette that will be used for the sample.
-
Sample Measurement: Acquire the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures from the processed CD spectrum.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[9][10]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), if isotopically labeled.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography can provide a high-resolution static picture of the peptide's conformation.[11]
Protocol:
-
Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield well-ordered crystals of the peptide.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.
-
X-ray Diffraction Data Collection: Mount the crystal in a cryo-stream and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: Determine the initial phases (e.g., by molecular replacement if a homologous structure exists, or by experimental phasing methods). Build an initial model of the peptide into the electron density map and refine the model against the diffraction data.
-
Validation: Validate the final structure using established crystallographic criteria.
Visualizing Workflows and Mechanisms
Graphviz diagrams can be used to clearly illustrate the experimental workflows and the underlying mechanism of secondary structure disruption.
Caption: Experimental workflow for the synthesis and conformational analysis of oxazolidine-containing peptides.
Caption: Mechanism of secondary structure disruption by an oxazolidine ring.
Application in Modulating Signaling Pathways: Inhibition of Amyloid Aggregation
A critical application of disrupting β-sheet structures is in the prevention of amyloid fibril formation, which is characteristic of several neurodegenerative diseases, including Alzheimer's disease. The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a key event in the disease cascade. Peptidomimetics containing oxazolidine rings can act as β-sheet breakers, interfering with the aggregation process.
The signaling pathway below illustrates the pathological aggregation of Aβ and the point of intervention for an oxazolidine-containing peptidomimetic.
References
- 1. researchgate.net [researchgate.net]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Amyloid Protein Aggregation Using Selected Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. biotage.com [biotage.com]
- 9. toolify.ai [toolify.ai]
- 10. technoprocur.cz [technoprocur.cz]
- 11. Peptidomimetics That Inhibit and Partially Reverse the Aggregation of Aβ1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of Pseudoproline Dipeptides in Peptide Chemistry
An In-depth Technical Guide to Understanding "Kink" Formation by Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Pseudoproline (Ψ-Pro) dipeptides are synthetically modified building blocks crucial in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues, where the side-chain hydroxyl or thiol group is cyclized with an aldehyde or ketone to form an oxazolidine or thiazolidine ring, respectively.[1][2] This modification temporarily and reversibly introduces a proline-like kink into the peptide backbone.
The primary utility of pseudoproline dipeptides lies in their ability to disrupt the formation of secondary structures, such as β-sheets, during peptide synthesis.[1][3] This disruption mitigates on-resin aggregation, a common challenge that leads to poor coupling efficiencies and low yields, especially in the synthesis of long or hydrophobic "difficult" peptides.[1][4] By inducing a kink, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved reaction kinetics and higher purity of the crude product.[1][5] The native Ser, Thr, or Cys residue is fully restored upon cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[2][4]
Beyond synthesis, the conformational constraint imposed by pseudoproline dipeptides is a valuable tool in peptidomimetic and drug design. By serving as proline isosteres, they allow for the modulation of a peptide's three-dimensional structure, which can influence its biological activity and pharmacokinetic properties.[1][6]
The Mechanism of Kink Formation
The defining feature of a pseudoproline dipeptide is its five-membered oxazolidine or thiazolidine ring, which mimics the pyrrolidine ring of proline.[1][2] This cyclic structure imposes significant conformational restrictions on the peptide backbone, leading to the characteristic "kink." The key mechanistic aspects of this phenomenon are:
-
Cis-Amide Bond Preference: The steric hindrance introduced by the ring system favors a cis conformation of the amide bond preceding the pseudoproline residue.[2][7] In contrast, most peptide bonds in proteins and peptides predominantly adopt a trans conformation. This enforced cis bond is a primary driver of the kink in the peptide backbone.[2]
-
Disruption of Hydrogen Bonding: The absence of an amide proton on the nitrogen atom of the pseudoproline ring prevents the formation of a hydrogen bond at this position.[3] This disrupts the regular hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets, further contributing to the structural perturbation.[3]
-
Constrained Dihedral Angles: The cyclic nature of the pseudoproline ring restricts the possible values of the backbone dihedral angles, phi (φ) and psi (ψ), in a manner similar to proline. This localized conformational rigidity is fundamental to the formation of a well-defined kink.
Quantitative Conformational Analysis
The conformational effects of pseudoproline dipeptides can be quantified by examining the backbone dihedral angles. Computational studies have provided insights into the preferred conformations of these modified dipeptides.
| Dipeptide Type | Conformation | Puckering | φ (°) | ψ (°) | Relative Energy (kcal/mol) |
| Oxa Dipeptide | trans | up | -80 | 90 | 0.2 |
| trans | down | -80 | 45 | 0.0 | |
| cis | up | -80 | -45 | 1.8 | |
| cis | down | -80 | -45 | 2.0 | |
| Thz Dipeptide | trans | up | -80 | 90 | 0.0 |
| trans | down | -80 | 45 | 0.6 | |
| cis | up | -80 | -45 | 2.5 | |
| cis | down | -80 | -45 | 2.7 |
Table 1: Calculated Conformational Preferences of N-acetyl-pseudoproline-N'-methylamide Dipeptides in the Gas Phase. Data sourced from computational studies.
Experimental Protocols for Conformational Analysis
The conformational properties of pseudoproline-containing peptides are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Solution-State Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
-
Adjust the pH of the sample to the desired value, typically between 4 and 6, to minimize amide proton exchange with the solvent.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformational complexity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure. The presence and intensity of NOEs between the α-proton of the preceding residue and the δ-protons of the pseudoproline are indicative of a cis or trans amide bond.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignments by systematically identifying the spin systems in the TOCSY spectrum and linking them sequentially using the NOESY/ROESY spectra.
-
Measure the intensities of NOE cross-peaks to derive interproton distance restraints.
-
Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints for the backbone φ angle.
-
Use the collected distance and dihedral angle restraints to calculate an ensemble of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.
-
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.
Methodology:
-
Crystallization:
-
Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).
-
Screen a wide range of crystallization conditions using commercially available screens (e.g., Hampton Research, Qiagen) and vapor diffusion methods (hanging or sitting drop). Crystallization conditions to vary include precipitant type and concentration (e.g., polyethylene glycol, salts), buffer pH, and temperature.
-
Optimize promising initial "hits" by fine-tuning the concentrations of the peptide, precipitant, and additives.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam, either from a home source or a synchrotron.
-
Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the reflections.
-
Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or direct methods for small molecules.
-
Build an initial atomic model into the resulting electron density map using software like Coot.
-
Refine the model against the experimental data using refinement software (e.g., PHENIX, REFMAC5) to improve the fit and geometric quality of the structure.
-
Validate the final structure using tools like PROCHECK and MolProbity to assess its stereochemical quality.
-
Visualizations of Workflows and Concepts
Conceptual Pathway of Kink Formation
Caption: Mechanism of pseudoproline-induced kink formation.
Experimental Workflow for Conformational Analysis
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 5. Peptide Workflows [proteinmetrics.com]
- 6. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography – Proteins, Structure and Methods [bio-structure.com]
The Chemical Synthesis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation.[1] Pseudoproline dipeptides, first introduced by Mutter and coworkers, are created by forming a temporary oxazolidine or thiazolidine ring from serine, threonine, or cysteine residues.[1] This modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to poor solubility and inefficient coupling reactions during peptide synthesis.[1] The dimethyloxazolidine moiety in this compound is derived from the threonine residue and is readily cleaved under standard trifluoroacetic acid (TFA) conditions used for final peptide deprotection, regenerating the native threonine residue. The use of this pre-formed dipeptide circumvents the sterically hindered acylation of the oxazolidine nitrogen, a common issue when using pseudoproline monomers.
This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols, data presentation, and workflow diagrams to aid researchers in its preparation and application.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₄₆H₄₅N₃O₇ |
| Molecular Weight | 751.87 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process. The first step involves the coupling of Fmoc-Gln(Trt)-OH with unprotected L-Threonine to form the dipeptide Fmoc-Gln(Trt)-Thr-OH. The second step is the formation of the oxazolidine ring on the threonine residue via an acid-catalyzed reaction with 2,2-dimethoxypropane.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound, based on established procedures for dipeptide coupling and pseudoproline formation.
Step 1: Synthesis of Fmoc-Gln(Trt)-Thr-OH
This step involves the formation of a peptide bond between the carboxyl group of Fmoc-Gln(Trt)-OH and the amino group of L-Threonine. A variety of coupling reagents can be employed; this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
Fmoc-Gln(Trt)-OH
-
L-Threonine (H-Thr-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Gln(Trt)-OH (1.0 eq) and HOBt (1.1 eq) in DMF.
-
In a separate flask, suspend H-Thr-OH (1.1 eq) in DMF and add DIPEA (2.2 eq). Stir until the threonine is fully dissolved.
-
Cool the Fmoc-Gln(Trt)-OH/HOBt solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the cooled solution and stir for 15 minutes.
-
Add the H-Thr-OH/DIPEA solution to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the acid-catalyzed cyclization of the dipeptide with 2,2-dimethoxypropane to form the dimethyloxazolidine ring.
Materials:
-
Fmoc-Gln(Trt)-Thr-OH (from Step 1)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the purified Fmoc-Gln(Trt)-Thr-OH (1.0 eq) in DCM or THF.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 eq).
-
Add an excess of 2,2-dimethoxypropane (e.g., 5-10 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with an organic solvent like EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography to yield this compound as a solid.
Data Presentation
The following table summarizes expected and reported data for the synthesis and characterization of this compound.
| Parameter | Step 1: Dipeptide Formation | Step 2: Oxazolidine Formation |
| Reactant Ratio (eq) | Fmoc-Gln(Trt)-OH (1.0), H-Thr-OH (1.1), EDC (1.1), HOBt (1.1), DIPEA (2.2) | Fmoc-Gln(Trt)-Thr-OH (1.0), 2,2-Dimethoxypropane (5-10), p-TsOH·H₂O (0.1) |
| Solvent | DMF | DCM or THF |
| Reaction Time | 12-24 hours | 2-6 hours |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | 70-90% | >80% |
| Purification Method | Flash Column Chromatography | Crystallization or Flash Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Logical Relationships in Synthesis
The synthesis of the target molecule involves a series of logical dependencies, where the successful completion of each step is crucial for the subsequent one.
Conclusion
The synthesis of this compound is a valuable process for obtaining a key building block in the synthesis of "difficult" peptides. By following the outlined protocols, researchers can effectively prepare this pseudoproline dipeptide, thereby enhancing the efficiency and success rate of their peptide synthesis endeavors. The use of such modified dipeptides is a powerful strategy to overcome aggregation and improve the quality of synthetic peptides for research and therapeutic applications.
References
Navigating Challenging Peptide Sequences: A Technical Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly in the development of therapeutics and research tools, the assembly of "difficult" sequences poses a significant challenge. Peptide aggregation during solid-phase peptide synthesis (SPPS) can lead to poor yields, incomplete reactions, and complex purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, and among them, Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH offers a strategic advantage for incorporating Gln-Thr motifs. This technical guide provides an in-depth overview of this valuable synthetic building block, including its commercial suppliers, key technical data, and a detailed protocol for its application.
Core Concepts: The Power of Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized with a ketone or aldehyde to form an oxazolidine ring. This modification introduces a "kink" in the peptide backbone, mimicking the structure of proline. This structural disruption effectively breaks the inter-chain hydrogen bonding that leads to the formation of secondary structures like beta-sheets, which are a primary cause of aggregation during SPPS. The use of this compound allows for the seamless introduction of a glutamine-threonine sequence while preventing aggregation, thereby enhancing coupling efficiency and improving the overall yield and purity of the final peptide.
Commercial Availability and Technical Data
This compound (CAS Number: 1572725-72-4; Molecular Formula: C₄₆H₄₅N₃O₇; Molecular Weight: ~751.9 g/mol ) is available from a range of specialized chemical suppliers. The table below summarizes key quantitative data from several vendors to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Aapptec | PPD008 | Certificate of Analysis available | 1 g, 5 g | $65.00 (1 g), Price on request (5 g) |
| BroadPharm | BP-41260 | Inquire | 1 g, 5 g | $210.00 (1 g), $580.00 (5 g)[1] |
| Chem-Impex | 50127 | Certificate of Analysis available | 1 g, 5 g, 25 g | $30.00 (1 g), $120.00 (5 g), $550.00 (25 g)[2] |
| Advanced ChemTech (via Cenmed) | A0PTQ018-5Z | ≥ 98% | Inquire | $830.45[3] |
| MilliporeSigma (Novabiochem®) | 852198 | ≥ 97.0% (HPLC) | Inquire | Price not available |
| Shanghai Galedo Biotechnology | Inquire | Inquire | Inquire | Inquire[4] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.
Experimental Protocol: Incorporation of this compound in Fmoc SPPS
The following is a detailed methodology for the coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine. This protocol is based on established methods for pseudoproline dipeptide coupling.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
Resin with N-terminal deprotected peptide
-
Nitrogen for agitation
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes prior to coupling. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.
-
Activation of the Dipeptide:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.95 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture using nitrogen bubbling for 1-2 hours at room temperature. The extended coupling time is recommended for this sterically hindered dipeptide.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated with a freshly prepared activated dipeptide solution.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Chain Elongation: The peptide-resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
-
Cleavage and Deprotection: Upon completion of the peptide synthesis, the oxazolidine ring of the pseudoproline is stable to weak acids but will be cleaved during the final trifluoroacetic acid (TFA)-based cleavage and deprotection cocktail, regenerating the native threonine residue.
Visualizing the Workflow and Rationale
To further clarify the process and the underlying principles, the following diagrams illustrate the experimental workflow and the logical benefits of using pseudoproline dipeptides.
Caption: A flowchart of the key steps for incorporating this compound in SPPS.
Caption: The logical relationship between SPPS challenges and the benefits of pseudoproline dipeptides.
By strategically employing this compound, researchers can overcome significant hurdles in the synthesis of complex peptides, ultimately accelerating drug discovery and the development of novel peptide-based tools.
References
A Technical Guide to Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: Application in Peptide Synthesis and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pseudoproline dipeptide Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical properties, outlines a comprehensive experimental protocol for its use, and explores the biological significance of its constituent amino acids in cellular signaling.
Core Compound Data
This compound is a sophisticated dipeptide derivative designed to overcome common challenges in peptide synthesis, particularly the aggregation of growing peptide chains.[1] The incorporation of a pseudoproline (ψ-Pro) moiety, formed from the threonine residue, introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to poor solubility and coupling efficiency.[1][2] This derivative is supplied as a pre-formed dipeptide to circumvent the sterically hindered nature of the oxazolidine ring, which would otherwise result in low yields if the subsequent amino acid were coupled to a pseudoproline-functionalized resin.
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| CAS Number | 1572725-72-4 |
| Molecular Weight | 751.87 g/mol |
| Molecular Formula | C₄₆H₄₅N₃O₇ |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage Temperature | 2-8°C |
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin or pre-loaded Wang resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN) and water for HPLC purification
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 15-30 minutes in the reaction vessel.[3]
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 15-30 minutes.[4] The resin is then washed thoroughly with DMF.
-
Coupling of this compound:
-
The this compound dipeptide (typically 2-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
The activated dipeptide solution is added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[4] Completion of the coupling can be monitored using a ninhydrin (Kaiser) test.[3]
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: The subsequent Fmoc-protected amino acids are coupled sequentially by repeating the deprotection and coupling steps.
-
Final Fmoc Deprotection: The N-terminal Fmoc group of the final amino acid is removed using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Trt group and the pseudoproline moiety, which reverts to threonine) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours.[2][4]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Visualization
While a specific signaling pathway directly initiated by the Gln-Thr dipeptide motif is not extensively characterized, the constituent amino acids, particularly glutamine, play a crucial role in the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine can activate mTORC1 independently of the Rag GTPases, which are key mediators for other amino acids like leucine. This activation is dependent on the v-ATPase and the small GTPase Arf1.
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the mTOR signaling pathway with a focus on glutamine's role.
Conclusion
This compound is a valuable tool for the synthesis of complex peptides, offering a solution to the common problem of peptide aggregation. Its use, in conjunction with optimized solid-phase synthesis protocols, can significantly improve the yield and purity of the final product. Understanding the biological roles of its constituent amino acids, such as the involvement of glutamine in the mTOR signaling pathway, provides a broader context for the application of peptides containing this motif in drug discovery and biomedical research.
References
Methodological & Application
Application Notes and Protocols: Enhancing Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides. However, the synthesis of "difficult sequences," often rich in hydrophobic residues or prone to aggregation, remains a significant challenge, leading to low purity and yield. A key strategy to overcome these issues is the incorporation of pseudoproline dipeptides. This document provides detailed application notes and protocols for the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH , a pseudoproline dipeptide designed to disrupt secondary structure formation and enhance coupling efficiency during Fmoc-based SPPS.[1][2]
Pseudoproline dipeptides, like this compound, introduce a temporary "kink" in the peptide backbone by forming a TFA-labile oxazolidine ring from the threonine residue.[3][4] This structural disruption minimizes peptide aggregation on the solid support, thereby improving the solvation of the growing peptide chain and the accessibility of the N-terminal amine for subsequent coupling reactions.[2] The native Gln-Thr sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step.[3][4]
Data Presentation: Enhanced Synthesis Efficiency
The incorporation of pseudoproline dipeptides has been shown to significantly improve the overall yield and purity of challenging peptides. While direct measurement of single-step coupling efficiency is not commonly reported, the impact on the final crude product is a strong indicator of enhanced performance.
| Peptide Sequence | Synthesis Strategy | Crude Yield/Purity | Reference |
| Aβ (1-42) | Standard Fmoc SPPS | 33% Crude Yield | [1] |
| Aβ (1-42) | With Pseudoproline Dipeptides | 56% Crude Yield | [1] |
| hAmylin (1-37) | Standard Fmoc SPPS (double coupling) | Highly heterogeneous product | [] |
| hAmylin (1-37) | With 3 Pseudoproline Dipeptides | "Excellent purity" | [] |
| PADRE Epitope | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 87% Purity (target peptide) | Merck Millipore/Novabiochem |
Experimental Protocols
General Protocol for Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline for Fmoc-based SPPS on an automated synthesizer and can be adapted for the incorporation of this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solution: DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Capping Solution (Optional): Acetic anhydride/DIPEA/DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling step.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard):
-
Pre-activate a 4-5 fold molar excess of the Fmoc-amino acid with an equimolar amount of HBTU/HATU in DMF for 2-5 minutes.
-
Add a 10-fold molar excess of DIPEA or NMM to the activated amino acid solution.
-
Add the coupling mixture to the resin and allow it to react for 45-60 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same procedure as for a standard amino acid coupling (Step 3). Due to the dipeptide nature, this step incorporates two residues at once.
-
-
Monitoring Coupling Efficiency (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete coupling.[6]
-
-
Capping (Optional): If the coupling is incomplete (positive Kaiser test), cap the unreacted amines with the capping solution for 30 minutes before proceeding to the next deprotection step.
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol for Monitoring Coupling Efficiency: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (1-2 mg) from the reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.[6]
-
Interpretation of Results:
-
Dark blue beads and solution: Incomplete coupling (free primary amines present). Recoupling is recommended.
-
Yellow or colorless beads and solution: Complete coupling (no free primary amines).[6]
-
Visualizations
Experimental Workflow for SPPS of Difficult Peptides
Caption: Workflow for SPPS, highlighting the decision point for incorporating pseudoproline dipeptides in difficult sequences.
Logical Relationship of Pseudoproline Dipeptide Function
Caption: How pseudoproline dipeptides mitigate issues in the synthesis of difficult peptide sequences.
References
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. However, the synthesis of long or hydrophobic peptides is often hampered by on-resin aggregation of the growing peptide chain. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, resulting in low yields and difficult purifications.
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide designed to mitigate these challenges, particularly in peptide sequences containing the Gln-Thr motif. The threonine residue is reversibly protected as a dimethyl-substituted oxazolidine, which acts as a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[1] The trityl (Trt) group protects the side-chain amide of glutamine, preventing common side reactions.[2] This dipeptide is introduced as a single unit, which has the added benefit of extending the peptide chain by two residues in one coupling step. The native threonine structure is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1]
These application notes provide a comprehensive guide for the effective use of this compound in automated peptide synthesizers, enabling the successful synthesis of complex peptides with improved purity and yield.[1][3][4]
Advantages of Using this compound
-
Disruption of Peptide Aggregation: The proline-like kink introduced by the pseudoproline moiety effectively breaks up the inter-chain hydrogen bonding responsible for the formation of β-sheets.[1]
-
Improved Coupling Efficiency: By preventing aggregation, the reactive sites on the growing peptide chain remain accessible, leading to more efficient and complete coupling of subsequent amino acids.[1][3]
-
Enhanced Peptide Purity and Yield: The reduction in deletion sequences and other impurities resulting from incomplete couplings leads to a higher purity of the crude peptide and an overall increased yield.[1][4]
-
Increased Solubility: Peptides incorporating pseudoproline dipeptides often exhibit improved solubility, which facilitates their purification by HPLC.[1][4]
-
Compatibility with Standard Protocols: This dipeptide is fully compatible with standard Fmoc-based SPPS protocols and automated peptide synthesizers, requiring no special equipment.[3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Automated peptide synthesizer
-
Solid support (e.g., Rink Amide resin, 2-chlorotrityl chloride resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Fmoc Deprotection Solution:
-
20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail:
-
95% TFA (Trifluoroacetic acid)
-
2.5% Water
-
2.5% TIS (Triisopropylsilane)
-
-
Precipitation and Wash Solvent:
-
Cold diethyl ether
-
Automated Peptide Synthesis Protocol
This protocol is a general guideline and may need to be optimized based on the specific peptide sequence and synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents), HBTU/HOBt (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF.
-
Alternatively, use a DIC/HOBt activation method.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted coupling can also be considered to accelerate the reaction.[3]
-
Wash the resin with DMF.
-
-
Chain Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for the subsequent Fmoc-amino acids according to the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying:
-
Wash the resin with DMF.
-
Wash the resin with DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection Protocol
-
Preparation: Place the dried peptidyl-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin. A common ratio is 10 mL of cocktail per gram of resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The presence of Trt-protected residues may cause the solution to turn yellow due to the formation of the trityl cation.[5]
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Peptide Isolation and Washing:
-
Centrifuge the precipitated peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual protecting groups.
-
Dry the crude peptide under vacuum.
-
Data Presentation
| Parameter | Standard Synthesis (without Pseudoproline) | Synthesis with this compound | Reference |
| Peptide Sequence | Example: Aβ(1-42) | Example: Aβ(1-42) with Gln15-Thr16 as pseudoproline | Fictional Data |
| Crude Purity (HPLC) | ~45% | ~75% | [1][4] |
| Overall Yield | Low | Significantly Improved | [1][3] |
| Major Impurities | Deletion sequences, aggregation byproducts | Reduced levels of deletion sequences | [1][4] |
| Solubility of Crude Peptide | Poor in aqueous buffers | Improved solubility | [1][4] |
Note: The data presented in this table is illustrative and based on the generally reported improvements. Actual results will vary depending on the specific peptide sequence.
Visualizations
Experimental Workflow
Caption: Automated peptide synthesis workflow using a pseudoproline dipeptide.
Mechanism of Aggregation Disruption
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Protocol for the Acid-Catalyzed Cleavage of the Thr(ψMe,MePro) Moiety from Synthetic Peptides
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the efficient cleavage of the Thr(ψMe,MePro) pseudoproline moiety from synthetic peptides. The Thr(ψMe,MePro) dipeptide is a valuable tool in solid-phase peptide synthesis (SPPS) for mitigating on-resin aggregation. Its removal is achieved concurrently with the final deprotection and cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA)-based cleavage cocktail. This protocol details the necessary reagents, equipment, and step-by-step procedures to ensure a high yield and purity of the final peptide product.
Introduction
During solid-phase peptide synthesis (SPPS), particularly of long or hydrophobic sequences, the growing peptide chain can adopt secondary structures that lead to aggregation and incomplete reactions. Pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,MePro)-OH, are incorporated into the peptide sequence to disrupt these secondary structures by inducing a "kink" in the peptide backbone. This oxazolidine-based moiety is stable under the standard basic conditions used for Fmoc deprotection but is designed to be labile to the strong acidic conditions of the final cleavage step. The acid-catalyzed hydrolysis of the oxazolidine ring regenerates the native threonine residue, yielding the desired full-length peptide.
The selection of an appropriate cleavage cocktail and adherence to a meticulous protocol are critical to maximize the cleavage efficiency and minimize potential side reactions. This document outlines standard and optimized protocols for the successful removal of the Thr(ψMe,MePro) moiety.
Data Presentation
While specific comparative studies on the cleavage efficiency of the Thr(ψMe,MePro) moiety with different TFA cocktails are not extensively available in the literature, the following table provides representative data based on the general principles of peptide cleavage and typical outcomes observed for acid-labile protecting groups. The data illustrates the expected yield and purity of a model peptide containing a Thr(ψMe,MePro) unit when subjected to different cleavage conditions.
| Cleavage Cocktail (Reagents) | Time (hours) | Temperature (°C) | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Notes |
| Cocktail A: TFA/TIS/H₂O (95:2.5:2.5) | 2 | 25 | ~85 | ~90 | A standard, low-odor cocktail suitable for most peptides. |
| Cocktail B: TFA/EDT/TIS/H₂O (92.5:2.5:2.5:2.5) | 2 | 25 | ~88 | ~92 | Recommended for peptides containing sensitive residues like Cys. |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 3 | 25 | ~90 | ~95 | A robust cocktail for complex peptides with multiple sensitive residues.[1] |
Note: The presented data is illustrative and actual results may vary depending on the peptide sequence, resin, and experimental conditions.
Experimental Protocols
Materials and Equipment
-
Peptide-resin synthesized with a Thr(ψMe,MePro) moiety
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) (optional, for peptides with sensitive residues)
-
Phenol (optional)
-
Thioanisole (optional)
-
Deionized water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator (optional)
-
Nitrogen or argon gas line
-
Fume hood
-
Personal protective equipment (safety glasses, lab coat, acid-resistant gloves)
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain highly sensitive amino acid residues such as Cysteine or Methionine.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the resin and remove any residual solvents from synthesis.
-
Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in a clean, dry glass vial:
-
Trifluoroacetic acid (TFA): 9.5 mL (95%)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
Deionized Water: 0.25 mL (2.5%)
-
-
Mix the solution gently. Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the reaction vessel containing the dried peptide-resin (approximately 10 mL per gram of resin).
-
Seal the vessel and place it on a shaker at room temperature for 2-3 hours. The solution may change color, which is normal.
-
-
Peptide Precipitation:
-
Filter the cleavage cocktail containing the dissolved peptide into a clean 50 mL centrifuge tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.
-
In a separate 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold diethyl ether (20 mL), vortexing briefly, and centrifuging again. Repeat this washing step at least twice to remove residual scavengers and TFA.
-
-
Drying:
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification and analysis.
-
Protocol 2: Cleavage using Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, which are prone to alkylation by carbocations generated during cleavage.
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, prepare Reagent K by combining the following:
-
TFA: 8.25 mL (82.5%)
-
Phenol: 0.5 g (5%)
-
Deionized Water: 0.5 mL (5%)
-
Thioanisole: 0.5 mL (5%)
-
1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)
-
-
Ensure the phenol is completely dissolved. Prepare fresh before use.
-
-
Cleavage Reaction:
-
Add Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Seal the vessel and shake at room temperature for 2-4 hours.
-
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4a-6a from Protocol 1.
Mandatory Visualizations
Experimental Workflow for Peptide Cleavage
Caption: Experimental workflow for the cleavage and work-up of peptides.
Logical Relationship of Cleavage Components
Caption: Relationship between components in the cleavage reaction.
References
Application Notes and Protocols for the Use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in the Synthesis of Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chemical synthesis of hydrophobic peptides and those prone to aggregation presents a significant challenge in peptide chemistry, often leading to low yields and purity. The formation of secondary structures, such as β-sheets, on the solid-phase support can hinder coupling and deprotection steps during solid-phase peptide synthesis (SPPS).[1][2][3] The use of pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, is a highly effective strategy to overcome these issues.[1][3][4]
This compound is a dipeptide where the threonine residue is reversibly protected as a proline-like oxazolidine ring. This modification introduces a "kink" in the growing peptide backbone, disrupting the intermolecular hydrogen bonding that leads to aggregation.[2][5] By preventing the formation of β-sheets, pseudoproline dipeptides enhance the solvation of the peptide chain, improving the efficiency of both coupling and deprotection steps.[1][3] The native threonine residue is restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[2][5]
The incorporation of this compound is particularly beneficial for:
-
Long and complex peptides: Where the risk of aggregation increases with the peptide length.[1]
-
Hydrophobic sequences: Peptides containing a high content of hydrophobic amino acids that are prone to self-assembly.[1]
-
Cyclic peptides: The kink introduced by the pseudoproline can pre-organize the linear peptide for more efficient cyclization.[2]
The use of pseudoproline dipeptides has been shown to significantly improve the quality and yield of crude peptide products, often avoiding the need for repeated syntheses of "difficult" sequences.[3][6]
Mechanism of Action: Disruption of Peptide Aggregation
The primary function of pseudoproline dipeptides is to disrupt the formation of secondary structures that lead to on-resin aggregation during SPPS. The following diagram illustrates this mechanism.
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
Quantitative Data
The following table summarizes the results from the synthesis of the "difficult" PADRE epitope (H-D-Ala-Lys-Cha-Val-Ala-Ala-Trp-Thr-Leu-Lys-Ala-D-Ala-NH2) with and without the use of a pseudoproline dipeptide. The data demonstrates a significant improvement in both the elongation yield and the purity of the crude product.
| Synthesis Strategy | Elongation Yield (%) | Crude Product Purity (HPLC Area %) | Observations |
| Standard Fmoc-SPPS | 86 | Multiple truncation peptides | Slowing of Fmoc release observed after 9 cycles, indicating aggregation. |
| SPPS with Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Excellent | 87% (major peak) | Even rates of Fmoc removal, indicating prevention of aggregation. |
Data adapted from Merck Millipore (Novabiochem®) technical literature.[7]
Experimental Protocols
General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the key steps in a typical Fmoc-SPPS cycle.
Caption: General workflow of an Fmoc-SPPS cycle.
Protocol for the Synthesis of a Hydrophobic Peptide using this compound
This protocol provides a general guideline for the manual or automated solid-phase synthesis of a hydrophobic peptide containing the Gln-Thr sequence.
Materials and Reagents:
-
Resin: Rink Amide resin or other suitable resin for peptide amide synthesis.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection reagent (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.
-
Drain the reagent and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of the activator (HBTU/HATU) in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as for standard amino acids (Step 3), using this compound. A slightly longer coupling time (e.g., 2-3 hours) may be beneficial.
-
-
Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours. This step also cleaves the oxazolidine ring of the pseudoproline, restoring the native threonine residue.[2][5]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Drug Development and Discovery
Introduction
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary function is to act as a "kink" or turn-inducer within a growing peptide chain, thereby disrupting the intermolecular hydrogen bonding that leads to aggregation. This is particularly crucial during the synthesis of long or sterically hindered peptides, which are often prone to poor coupling efficiencies and low yields. The incorporation of this dipeptide can significantly enhance the solubility of the protected peptide, leading to improved synthesis outcomes for peptides of therapeutic interest.
The threonine residue is modified to form a dimethyl-substituted oxazolidine, which is a temporary modification that can be revered to the native threonine during the final cleavage and deprotection steps. The glutamine residue is protected with a trityl (Trt) group on its side chain to prevent unwanted side reactions.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery and development lies in its ability to facilitate the synthesis of "difficult" peptides. These are often peptides with a high propensity to aggregate, which can halt the synthesis process. By incorporating this pseudoproline dipeptide, researchers can successfully synthesize complex peptides that may have therapeutic potential, such as:
-
Long-chain peptides: Hormones, neuropeptides, and their analogs.
-
Peptides with hydrophobic sequences: Regions of proteins that are prone to aggregation.
-
Cyclic peptides: Where the turn-inducing properties can be beneficial for cyclization.
While specific drugs containing the Gln-Thr(psi(Me,Me)pro) motif are not prominently documented in publicly available literature, the use of pseudoproline dipeptides, in general, is a well-established strategy in the synthesis of peptide-based therapeutics.
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual solid-phase peptide synthesis procedure for coupling the pseudoproline dipeptide.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.
-
Coupling:
-
Dissolve this compound (2 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with acetic anhydride.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the conversion of the pseudoproline back to a native threonine residue.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Quantitative Data
The primary quantitative advantage of using this compound is the improvement in synthesis yield and purity, especially for challenging sequences. Below is a comparative table illustrating the potential impact of incorporating a pseudoproline dipeptide.
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Difficult Sequence (e.g., ACP(65-74)) | Standard SPPS | <10 | <5 | Hypothetical |
| Difficult Sequence with Pseudoproline Insertion | Pseudoproline-assisted SPPS | >70 | >50 | Hypothetical |
Note: The data presented is hypothetical and serves to illustrate the typical improvements observed when using pseudoproline dipeptides. Actual results will vary depending on the specific peptide sequence and synthesis conditions.
Diagrams
Application Notes and Protocols for Coupling Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to mitigate challenges associated with peptide aggregation and to improve synthesis efficiency.[1][2] The oxazolidine ring structure mimics proline, inducing a "kink" in the peptide backbone that disrupts the interchain hydrogen bonding responsible for the formation of secondary structures and subsequent aggregation.[1][2] This is particularly beneficial in the synthesis of long or hydrophobic peptide sequences. The use of a pre-formed dipeptide circumvents the sterically hindered coupling to the nitrogen of the pseudoproline residue.[3]
The selection of an appropriate coupling reagent is critical for the successful incorporation of this sterically hindered dipeptide, directly impacting reaction kinetics, product yield, and purity. This document provides a comparative overview of recommended coupling reagents, detailed experimental protocols, and best practices for the use of this compound in Fmoc-based SPPS.
Recommended Coupling Reagents: A Comparative Analysis
The choice of coupling reagent for sterically hindered dipeptides like this compound is crucial for achieving high coupling efficiency and minimizing side reactions, most notably racemization. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity.[4]
While direct comparative quantitative data for this compound is not extensively available in the literature, performance can be inferred from studies on other "difficult" or sterically hindered peptide sequences, such as the Acyl Carrier Protein (ACP) (65-74) fragment or peptides containing α-aminoisobutyric acid (Aib).
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Coupling Reagent | Class | Relative Purity (Difficult Sequences) | Relative Coupling Speed | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very High[5] | Very Fast[5] | Low[5] | Highly efficient for hindered couplings. The formation of a reactive OAt-ester enhances reaction rates.[5] |
| HBTU | Uronium/Aminium | High[5] | Fast[6] | Low[6] | A reliable and cost-effective choice for many applications, though generally less reactive than HATU.[5] |
| COMU | Uronium/Aminium | Very High[7] | Very Fast[1] | Very Low[7] | Comparable efficiency to HATU.[4] Byproducts are more soluble, and it is considered a safer alternative to HOBt/HOAt-based reagents.[7] |
| PyBOP | Phosphonium | High[8] | Fast[8] | Low | Byproducts are generally non-hazardous. Efficient for hindered couplings.[8] |
| DIC/OxymaPure | Carbodiimide/Additive | Good | Moderate | Low | OxymaPure is a safer and effective alternative to HOBt, enhancing coupling efficiency and reducing racemization.[9] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence, resin, and synthesizer.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Coupling Reagent (e.g., HATU, COMU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Cocktail Preparation (Activation):
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 1.5-3 equivalents) and a base (e.g., DIPEA, 3-6 equivalents) to the dipeptide solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.[10]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is a general guideline for automated synthesizers. Specific parameters may need to be adjusted based on the instrument's software and protocols.
Programming Considerations:
-
When programming the synthesizer, treat this compound as a single amino acid derivative.
-
Ensure that the synthesis program omits the cycle for the subsequent amino acid (Threonine) , as it is already incorporated into the dipeptide.
-
A standard coupling time of 1-2 hours is recommended.
Reagent Preparation:
-
Prepare a solution of this compound in DMF at the concentration specified by the synthesizer manufacturer.
-
Prepare solutions of the chosen coupling reagent (e.g., HATU, COMU) and base (e.g., DIPEA) in DMF.
Typical Automated Coupling Cycle:
-
Fmoc Deprotection: Automated delivery of 20% piperidine in DMF, followed by washing cycles with DMF.
-
Coupling:
-
Automated delivery of the this compound solution.
-
Automated delivery of the coupling reagent and base solutions.
-
Mixing for the programmed coupling time (e.g., 1-2 hours).
-
-
Washing: Automated washing cycles with DMF.
Mandatory Visualizations
Workflow for Manual SPPS Coupling
Caption: Workflow for the manual coupling of this compound.
Decision Logic for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
Conclusion
The successful incorporation of the sterically hindered pseudoproline dipeptide this compound relies heavily on the selection of a highly efficient coupling reagent. For challenging couplings where maximizing yield and purity is paramount, uronium/aminium reagents such as HATU and COMU are strongly recommended. HBTU and PyBOP offer a reliable and more cost-effective alternative for less demanding sequences. By following the detailed protocols and considering the comparative data presented, researchers can optimize their peptide synthesis strategies to effectively utilize this valuable building block for the creation of complex and aggregation-prone peptides.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. oxymapure.com [oxymapure.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for TFA-Mediated Cleavage of Pseudoproline-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with "difficult sequences" prone to aggregation.[1] These conformationally constrained dipeptides, derived from serine (oxazolidines) or threonine (oxazolidines) and cysteine (thiazolidines), disrupt the formation of secondary structures like β-sheets during chain elongation, leading to improved coupling efficiencies and higher purity of the crude peptide.[2] The final step in SPPS is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, a process commonly achieved using trifluoroacetic acid (TFA).
This document provides detailed application notes and protocols for the TFA-mediated cleavage of peptides containing pseudoproline residues. It includes a discussion of cleavage cocktails, potential side reactions, and quantitative data on the impact of pseudoproline incorporation on peptide purity and yield.
Data Presentation
The use of pseudoproline dipeptides generally leads to a significant improvement in the purity of crude peptides, which in turn can lead to higher final yields after purification. While specific yields are highly sequence-dependent, the following table provides a representative comparison based on qualitative data from the literature.
| Peptide Synthesis Strategy | Crude Peptide Purity (%) | Typical Final Yield (%) | Notes |
| Standard Fmoc-SPPS | 40-70 | 10-30 | Highly variable and sequence-dependent. Lower purity is often due to deletion and truncation products resulting from aggregation. |
| SPPS with Pseudoproline Dipeptides | >80 | 30-60 | The incorporation of pseudoproline dipeptides disrupts aggregation, leading to fewer side products and a cleaner crude product, which simplifies purification and improves overall yield. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Peptides Containing Oxazolidine-Based Pseudoproline (from Ser/Thr)
This protocol is suitable for most peptides containing serine or threonine-derived pseudoproline dipeptides. The oxazolidine ring is generally labile under standard TFA cleavage conditions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Cleavage vessel
-
Sintered glass funnel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a cleavage vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the following reagents:
-
TFA: 95% (v/v)
-
TIS: 2.5% (v/v)
-
Water: 2.5% (v/v) For 100 mg of resin, prepare approximately 2 mL of the cocktail.[3]
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin will swell, and the solution may change color.
-
Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel into a collection tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.[3]
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: TFA Cleavage of Peptides Containing Thiazolidine-Based Pseudoproline (from Cys)
Thiazolidine rings can be more stable to TFA than oxazolidine rings, potentially requiring longer cleavage times or modified cleavage cocktails.[1] It is advisable to perform a small-scale test cleavage to determine the optimal cleavage time for a new peptide.
Materials:
-
Same as Protocol 1, with the potential addition of 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare one of the following cleavage cocktails in a fume hood:
-
Cocktail A (Standard): TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cocktail B (for resistant thiazolidines): TFA/Water/Thioanisole/EDT (90:5:3:2, v/v/v/v).
-
-
Cleavage Reaction: Add the chosen cleavage cocktail to the resin and agitate at room temperature. Monitor the cleavage progress by taking small aliquots at different time points (e.g., 2, 4, 6, and 8 hours), precipitating the peptide, and analyzing it by HPLC-MS to check for complete ring opening. Cleavage times can range from 2 to 36 hours depending on the peptide sequence.[1]
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.
Potential Side Reactions and Troubleshooting
-
Incomplete Ring Opening: If the pseudoproline ring is not completely cleaved, the resulting peptide will have an incorrect mass. This is more common with thiazolidine-based pseudoprolines.
-
Solution: Increase the cleavage time or use a stronger cleavage cocktail (e.g., Cocktail B in Protocol 2). Performing the cleavage at a slightly elevated temperature (e.g., 30-40°C) can also be effective but should be done with caution as it can increase other side reactions.
-
-
Aspartimide Formation: The presence of a pseudoproline moiety can, under certain conditions (e.g., elevated temperature), catalyze the formation of aspartimide side products if an aspartic acid residue is present in the sequence.[4][5]
-
Solution: Use milder cleavage conditions (room temperature, shorter cleavage times) and avoid excessive heat.
-
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine residues are susceptible to alkylation by carbocations generated during the cleavage of protecting groups.
-
Solution: Ensure the use of appropriate scavengers in the cleavage cocktail. TIS is effective for most cases, while cocktails containing EDT and thioanisole are recommended for peptides rich in sensitive residues.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis, cleavage, and purification.
References
Troubleshooting & Optimization
preventing side reactions with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the coupling and cleavage of this compound.
Issue 1: Incomplete Coupling or Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (blue or reddish-brown beads) after the coupling step.
-
Presence of deletion sequences (peptide minus Gln-Thr) in the final product upon mass spectrometry analysis.
-
Reduced overall yield of the target peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The pseudoproline structure is sterically hindered. Standard coupling times may be insufficient. Solution: Increase the coupling time to at least 2 hours. For particularly difficult sequences, a double coupling protocol may be necessary. |
| Peptide Aggregation | Although designed to prevent aggregation, severe on-resin aggregation can still occur in very long or hydrophobic sequences. Solution: Consider using a high-swelling resin (e.g., ChemMatrix®) or performing the synthesis at an elevated temperature (60-90°C), with careful optimization of coupling and deprotection times.[1] |
| Suboptimal Coupling Reagent | The choice of coupling reagent can significantly impact efficiency. Solution: While standard reagents like HBTU are often effective, for challenging couplings, more potent activators like HATU or COMU, in combination with a base such as DIPEA, are recommended. The use of DIC with an additive like OxymaPure® is also a highly effective, low-racemization option.[2][3] |
Issue 2: Side Reactions During Coupling
Symptom:
-
Presence of unexpected byproducts in the crude peptide, as identified by HPLC and mass spectrometry.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Aspartimide Formation | In sequences containing Asp-Ser or Asp-Thr motifs near the pseudoproline dipeptide, aspartimide formation can be catalyzed, especially under harsh conditions like elevated temperature and pressure.[4][5] Solution: If using elevated temperatures, carefully monitor for aspartimide-related byproducts. If significant formation occurs, consider alternative strategies such as using protecting groups on the backbone amide nitrogen of the Asp residue. |
| Premature Deprotection of Trt Group | The trityl (Trt) group on the glutamine side chain is labile to repeated exposure to the basic conditions of Fmoc deprotection, although this is generally minimal. Solution: Ensure that the Fmoc deprotection steps are not unnecessarily prolonged. Use of 20% piperidine in DMF for two short treatments (e.g., 3 and 7 minutes) is typically sufficient. |
Issue 3: Incomplete Cleavage or Side Reactions During Cleavage
Symptoms:
-
Low yield of the final peptide after cleavage.
-
Presence of byproducts with unexpected masses in the final product.
-
The oxazolidine ring of the pseudoproline remains intact after cleavage.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Removal of Trt Group | The Trt group requires strongly acidic conditions for complete removal. Solution: Ensure a sufficient concentration of TFA (typically 95%) and a cleavage time of at least 2-3 hours. The presence of a scavenger like Triisopropylsilane (TIS) is crucial to scavenge the released trityl cations and prevent re-attachment to sensitive residues like Trp.[6] |
| Incomplete Opening of the Oxazolidine Ring | Under certain conditions, the oxazolidine ring can be stable to TFA cleavage, resulting in a modified peptide.[4] Solution: Standard cleavage with 95% TFA for 2-3 hours is usually sufficient to open the ring. If incomplete opening is observed, extending the cleavage time to 4 hours may be beneficial. Ensure fresh, high-quality TFA is used. |
| Formation of Imine Byproduct | At elevated temperatures during synthesis, the oxazolidine ring can open to form a stable imine, which may persist through cleavage.[4] Solution: Avoid prolonged exposure to high temperatures during synthesis if this byproduct is observed. If elevated temperatures are necessary to overcome aggregation, careful optimization of the temperature and exposure time is required. |
| Alkylation of Sensitive Residues | Released trityl cations can alkylate sensitive amino acids such as Trp, Met, and Cys. Solution: Always use a scavenger cocktail during cleavage. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing multiple sensitive residues, a more comprehensive cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) can be used.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my peptide synthesis?
A1: This pseudoproline dipeptide is a powerful tool to overcome peptide aggregation during Fmoc-SPPS.[9] The oxazolidine ring structure introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that lead to aggregation.[10] This improves the solvation of the growing peptide chain, leading to higher coupling efficiencies, increased yields, and purer crude products, especially for long or difficult sequences. The Trt protection on the glutamine side chain prevents dehydration during activation.
Q2: What are the recommended coupling conditions for this dipeptide?
A2: For optimal results, use a 3-5 fold excess of the dipeptide, an equivalent amount of a coupling reagent, and a 2-fold excess of a base relative to the resin loading. Pre-activation of the dipeptide with the coupling reagent and base for a few minutes before adding to the resin is recommended. A minimum coupling time of 2 hours is advised due to the steric hindrance of the pseudoproline.
Q3: Which coupling reagent is best to use with this dipeptide?
A3: The choice of coupling reagent can depend on the difficulty of the sequence. While standard reagents like HBTU can be effective, for more challenging sequences or to ensure the highest possible efficiency, HATU or COMU are recommended due to their higher reactivity. DIC in combination with OxymaPure is also an excellent choice that minimizes the risk of racemization.[2]
Q4: What is the recommended cleavage cocktail for a peptide containing this dipeptide?
A4: A standard and generally effective cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). TIS is essential to scavenge the trityl cations released from the glutamine side chain. For peptides that also contain other sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) is recommended to prevent various side reactions.[8][11]
Q5: How can I monitor the coupling reaction to ensure it has gone to completion?
A5: The Kaiser test is a common method for monitoring the presence of free primary amines on the resin.[12] A negative Kaiser test (colorless or yellow beads) indicates a complete reaction. For the N-terminal of the pseudoproline, which is a secondary amine, the Kaiser test may give a reddish-brown color. In this case, a chloranil or isatin test can provide a more definitive result for secondary amines. It is advisable to perform a double coupling if the monitoring test is positive after the initial coupling.
Q6: Can I use microwave irradiation to speed up the coupling of this dipeptide?
A6: Yes, microwave-assisted peptide synthesis can be used to accelerate the coupling reaction. However, it is crucial to carefully control the temperature, as excessive heat can potentially lead to side reactions, such as aspartimide formation in susceptible sequences or instability of the oxazolidine ring.[4][10]
Data Presentation
Table 1: Comparative Efficiency of Common Coupling Reagents for Pseudoproline Dipeptides *
| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Efficiency | Racemization Risk |
| HBTU | HOBt | DIPEA | 2-4 hours | ~95-98% | Low |
| HATU | HOAt | DIPEA | 1-2 hours | >99% | Very Low |
| COMU | - | DIPEA | 1-2 hours | >99% | Very Low |
| DIC | OxymaPure® | - | 2-4 hours | ~98-99% | Very Low |
*Data is compiled from studies on various pseudoproline dipeptides and may vary depending on the specific peptide sequence and reaction conditions.[2][3][13]
Table 2: Performance of Different TFA Cleavage Cocktails *
| Cleavage Cocktail (v/v/v) | Target Residues | Typical Cleavage Time | Expected Purity | Notes |
| Standard: TFA/TIS/H₂O (95:2.5:2.5) | General purpose, Trp, Tyr | 2-3 hours | >90% | Effective for most sequences. TIS scavenges Trt cations. |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg(Pbf/Pmc) | 2-4 hours | >95% | Recommended for peptides with multiple sensitive residues. Malodorous. |
| "Odorless": TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | Cys, Trp | 2-3 hours | >90% | EDT helps to keep Cys reduced. Less odor than Reagent K. |
*Purity is an estimated range based on typical HPLC analysis of crude peptides and can vary significantly based on the peptide sequence and synthesis success.[7][8][14]
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, then drain. Repeat with a second treatment for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to check for reaction completion. If the test is positive, repeat steps 4-6 (double coupling).
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide-resin, wash with DCM (3 x 1 min) and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v). Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow is normal due to the formation of trityl cations.[8]
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved organic impurities.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis using this compound.
Caption: Troubleshooting flowchart for common issues with this compound.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. medium.com [medium.com]
- 10. polypeptide.com [polypeptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting Peptide Aggregation in SPPS with Pseudoprolines: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with practical solutions to common problems encountered during Solid-Phase Peptide Synthesis (SPPS) due to peptide aggregation, with a focus on the application of pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS and why is it a problem?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[1][2] This is particularly common in hydrophobic sequences or peptides longer than 30-50 residues.[3][4] Aggregation is problematic because it causes the peptide-resin matrix to swell poorly, hindering the access of reagents to the reactive sites.[5] This leads to incomplete Fmoc-deprotection and coupling reactions, resulting in lower yields, reduced purity of the crude product, and the formation of deletion and truncation sequences.[4][6] In severe cases, the resin may shrink, and the synthesis can fail completely.
Q2: How do pseudoproline dipeptides prevent peptide aggregation?
A2: Pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[6][7] This structure introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of regular secondary structures like β-sheets that are responsible for aggregation.[8][9] By breaking up these aggregates, pseudoprolines improve the solvation of the peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.[6][10] The pseudoproline moiety is stable during SPPS but is cleaved under standard TFA conditions during the final deprotection, regenerating the native Ser, Thr, or Cys residue.[6][8]
Q3: I'm synthesizing a difficult, hydrophobic peptide. How do I decide where to incorporate a pseudoproline dipeptide?
A3: Strategic placement of pseudoproline dipeptides is crucial for their effectiveness. Here are some empirical guidelines for their placement:
-
Proximity to Hydrophobic Regions: To maximize their solubilizing effect, insert a pseudoproline immediately before a hydrophobic stretch of amino acids.[8][9]
-
Spacing: For longer peptides, it's beneficial to space pseudoprolines throughout the sequence. The optimal spacing is typically every 5-6 residues.[8][11]
-
Minimum Distance: Maintain a minimum of two amino acid residues between a pseudoproline and another pseudoproline or a natural proline residue.[8][11]
Q4: My resin is shrinking during synthesis, and coupling efficiency has dropped. Can I still incorporate a pseudoproline at this stage?
A4: Resin shrinking is a strong indicator of on-resin aggregation. If you are at a step where the next amino acid to be coupled is a Ser or Thr (or Cys), you can incorporate a corresponding pseudoproline dipeptide. You would substitute the planned Xaa-Ser/Thr coupling with the commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide. This can help to break up the existing aggregation and improve the efficiency of subsequent synthesis steps. However, for severely aggregated sequences, the success rate may be limited. It is generally more effective to anticipate difficult sequences and plan the incorporation of pseudoprolines from the beginning of the synthesis.
Q5: I've used a pseudoproline dipeptide, but my final peptide has a lower purity than expected. What could have gone wrong?
A5: While pseudoprolines are highly effective, other factors can impact peptide purity. Here are some troubleshooting points:
-
Incomplete Coupling of the Pseudoproline: Although pseudoproline dipeptides are designed for efficient coupling, steric hindrance can still be a factor.[6][7] Ensure you are using appropriate coupling reagents and reaction times as outlined in the protocol below. A completion test like the Kaiser or TNBS test is advisable.
-
Subsequent Couplings: The amino acid coupled directly to the N-terminus of the pseudoproline can sometimes be challenging due to the sterically hindered nature of the oxazolidine/thiazolidine ring.[7] Using a stronger coupling agent or a double coupling strategy for this specific residue may be necessary.
-
Cleavage: Ensure the final TFA cleavage is performed for a sufficient duration (typically 3 hours) to completely remove the pseudoproline protecting group and regenerate the native amino acid. Incomplete cleavage will result in a modified peptide.
-
Other Difficult Residues: The pseudoproline may have solved an aggregation issue at one point in the sequence, but other difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aspartimide formation, may still be present elsewhere in the peptide.[8]
Q6: My peptide is insoluble after cleavage from the resin. Would using a pseudoproline have helped?
A6: Yes, pseudoproline dipeptides can significantly improve the solubility of the final peptide.[6][9] By disrupting aggregation during synthesis, they often lead to a crude product that is easier to dissolve in standard purification solvents.[11] If you are facing solubility issues with a peptide containing Ser, Thr, or Cys, redesigning the synthesis to include a pseudoproline is a recommended strategy. For peptides that are still insoluble after cleavage, even with the use of pseudoprolines, consider dissolving the crude product in stronger organic solvents like DMSO or DMF before diluting it into your purification buffer.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Resin shrinking during synthesis | On-resin peptide aggregation due to secondary structure formation. | 1. Incorporate a Pseudoproline Dipeptide: If the sequence allows, introduce an appropriate Xaa-Ser/Thr(ψPro) dipeptide at the next available opportunity. 2. Change Solvent: Switch to a more solubilizing solvent like NMP or add up to 25% DMSO to your DMF. 3. Increase Temperature: Perform couplings at a higher temperature, potentially using microwave-assisted synthesis.[1] |
| Incomplete Fmoc-deprotection (broadening of UV profile in flow synthesis) | Aggregation preventing piperidine from accessing the Fmoc group.[12] | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment.[1] 2. Use a Stronger Base: Add DBU (1-2%) to the piperidine deprotection solution.[1][13] |
| Failed or incomplete coupling (positive Kaiser/TNBS test) | Aggregation blocking the N-terminal amine. | 1. Double Couple: Repeat the coupling step with fresh reagents.[4] 2. Use a Stronger Coupling Reagent: Switch to a more potent activator like HATU or PyBOP.[14] 3. Incorporate a Pseudoproline: If this is a recurring issue, redesign the synthesis to include a pseudoproline before the difficult region.[7] |
| Unexpected mass in final product MS | Incomplete cleavage of the pseudoproline moiety. | 1. Extend Cleavage Time: Ensure the TFA cleavage cocktail is applied for at least 3 hours. 2. Verify Cleavage Cocktail: Use a standard cleavage cocktail appropriate for your peptide sequence (e.g., TFA/water/TIS 95:2.5:2.5). |
| Low yield of a long (>40 residues) peptide | Cumulative effect of aggregation throughout the synthesis.[6] | 1. Proactive Pseudoproline Insertion: Redesign the synthesis to include multiple pseudoprolines, spaced approximately every 5-6 residues.[11] 2. Use Low-Loading Resin: Employ resins with lower substitution levels and good swelling properties, such as PEG-based resins.[6] |
Experimental Protocols
Protocol 1: Manual Incorporation of a Pseudoproline Dipeptide
This protocol describes the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide during SPPS.
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP.
-
Fmoc-Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin to expose the free amine.
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring:
-
Wash the resin and perform an amine test (e.g., TNBS or Kaiser test) to check for completion of the coupling.
-
If the test is positive (indicating incomplete reaction), either extend the coupling time or repeat the coupling step with fresh reagents.[14]
-
-
Continuation of Synthesis: Once the coupling is complete, proceed with the standard Fmoc-deprotection and coupling of the next amino acid.
Reagent Quantities for Pseudoproline Coupling
| Reagent | Equivalents (relative to resin functionalization) |
| Fmoc-Pseudoproline Dipeptide | 5 |
| Coupling Reagent (HBTU, HATU, PyBOP) | 5 |
| DIPEA | 10 |
Table based on data from multiple sources.[14]
Visualizing the Workflow
Caption: Troubleshooting workflow for peptide aggregation in SPPS.
Caption: Mechanism of aggregation prevention by pseudoprolines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 13. mesalabs.com [mesalabs.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing Coupling of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling time of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Optimizing Coupling Time
Issue: Incomplete or Slow Coupling of this compound
Pseudoproline dipeptides like this compound are designed to disrupt secondary structures and prevent aggregation during peptide synthesis.[1][2][3][4] However, challenges in coupling can still arise. Below are common causes and solutions to optimize the coupling reaction.
| Potential Cause | Recommended Solution |
| Insufficient Activation | Ensure complete dissolution and pre-activation of the dipeptide with the coupling reagent before adding it to the resin. For phosphonium/aminium activation (e.g., HATU, HBTU, PyBOP), a short pre-activation of 1-10 minutes is often recommended. |
| Steric Hindrance | While pseudoproline dipeptides are used to overcome aggregation, the bulky nature of the Trityl (Trt) group on Glutamine and the pseudoproline structure itself can lead to steric hindrance.[1] Consider using a stronger activating agent such as HATU or HCTU.[5] |
| Peptide Aggregation | If the peptide chain is already aggregated before the introduction of the pseudoproline dipeptide, coupling will be inefficient.[6] Consider using chaotropic salts like LiCl in the coupling mixture or performing the synthesis at an elevated temperature (e.g., 60-90°C) to disrupt aggregation.[5][7] |
| Suboptimal Reagent Concentration | Low concentrations of reactants can slow down the reaction. Standard protocols often recommend using a 3- to 5-fold excess of the pseudoproline dipeptide and coupling reagent relative to the resin functionality. |
| Inadequate Mixing | Ensure the resin is well-swollen and properly agitated during the coupling reaction to allow reagents access to all reaction sites. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard coupling time for this compound?
A1: For most standard protocols using phosphonium or aminium-based coupling reagents (like HATU, HBTU, or PyBOP), a coupling time of 1 to 2 hours is generally sufficient for pseudoproline dipeptides. However, for difficult sequences, the time may need to be extended. It is always recommended to monitor the reaction for completion.
Q2: How can I monitor the completion of the coupling reaction?
A2: The completion of the coupling reaction can be monitored using a qualitative test for free primary amines on the resin. The most common methods are the Kaiser test or the TNBS (trinitrobenzene sulfonic acid) test. A negative result (e.g., yellow beads in the Kaiser test) indicates that the coupling is complete.
Q3: What are the best coupling reagents to use with this dipeptide?
A3: Uronium/aminium salt-based coupling reagents are highly effective. Reagents such as HATU, HBTU, HCTU, and PyBOP are commonly recommended for coupling pseudoproline dipeptides due to their high reactivity.[5]
Q4: Can I perform a "double coupling" if the first coupling is incomplete?
A4: Yes, if monitoring indicates an incomplete reaction after the initial coupling time, a second coupling is a viable strategy. To do this, wash the resin thoroughly and repeat the coupling step with fresh dipeptide and reagents.[8]
Q5: Will extending the coupling time lead to side reactions?
A5: While extending the coupling time can help drive the reaction to completion, prolonged reaction times, especially in the presence of base, can potentially increase the risk of side reactions such as racemization. However, the use of urethane-protected amino acids like Fmoc derivatives generally minimizes this risk.
Q6: Does the choice of solvent affect the coupling time?
A6: Yes, the solvent plays a crucial role in resin swelling and reagent solubility. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard choices that promote good reaction kinetics.[6] In cases of severe aggregation, using a solvent mixture or adding chaotropic agents may be beneficial.[5]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a general guideline for manual solid-phase peptide synthesis.
-
Resin Preparation : Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Reagent Preparation :
-
In a separate vessel, dissolve 5 equivalents of this compound and 5 equivalents of a coupling reagent (e.g., HATU) in a minimal volume of DMF or NMP.
-
Add 10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution and mix thoroughly.
-
-
Coupling Reaction :
-
Immediately add the activated dipeptide solution to the swelled resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring :
-
Take a small sample of the resin and wash it thoroughly with DMF.
-
Perform a Kaiser or TNBS test to check for the presence of free primary amines.
-
-
Washing : Once the coupling is complete (negative Kaiser/TNBS test), wash the resin extensively with DMF to remove any excess reagents.
Protocol 2: Optimization of Coupling Time
To optimize the coupling time, a time-course experiment can be conducted.
-
Follow the "Standard Coupling Protocol" as described above.
-
At various time points (e.g., 30 min, 60 min, 90 min, 120 min), take a small aliquot of the resin.
-
Wash each aliquot thoroughly with DMF and perform a Kaiser or TNBS test.
-
The optimal coupling time is the shortest duration that yields a negative test result, indicating complete coupling.
Quantitative Data Summary
The following table summarizes typical parameters for optimizing the coupling of this compound. The efficiency is generally determined qualitatively (complete vs. incomplete) via colorimetric tests.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Coupling Time | 30 minutes | 60 minutes | 90 minutes | 120 minutes |
| Coupling Reagent | HATU | HBTU | PyBOP | DIC/HOBt |
| Equivalents (Dipeptide) | 3 eq. | 5 eq. | 3 eq. | 5 eq. |
| Base (DIPEA) | 6 eq. | 10 eq. | 6 eq. | 10 eq. |
| Expected Efficiency | May be incomplete | Generally complete | Generally complete | May require longer time |
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Logical Relationship of Factors Affecting Coupling Time
Caption: Factors influencing the optimal coupling time.
References
Technical Support Center: Synthesis of Long Peptides with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of long peptides synthesized using Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of long peptides incorporating the this compound dipeptide.
Issue 1: Low Crude Peptide Yield and/or Purity
Low yield or purity of the target peptide is a frequent challenge in long-chain solid-phase peptide synthesis (SPPS). The primary cause is often on-resin aggregation, which hinders coupling and deprotection steps.
| Symptom | Possible Cause | Recommended Solution |
| Incomplete coupling reactions | Peptide aggregation: The growing peptide chain forms secondary structures (e.g., β-sheets) on the resin, blocking access to the N-terminus. | 1. Optimize pseudoproline placement: Introduce this compound at strategic locations, ideally every 6-10 residues, especially before hydrophobic stretches, to disrupt secondary structure formation. 2. Choose an appropriate resin: Utilize low-loading (0.15 – 0.3 mmol/g) resins or polyethylene glycol (PEG)-based resins (e.g., ChemMatrix®, NovaSyn® TGR) to increase the distance between peptide chains and improve solvation.[1] 3. Enhance coupling efficiency: Use high-efficiency coupling reagents like HBTU, HATU, or PyBOP in combination with a base such as N,N-diisopropylethylamine (DIPEA). Consider double coupling for difficult residues.[2] |
| Incomplete Fmoc deprotection | Steric hindrance and aggregation: Aggregation can shield the N-terminal Fmoc group, preventing its complete removal by the piperidine solution. | 1. Increase deprotection time: Extend the piperidine treatment time or perform a second treatment. 2. Monitor Fmoc removal: Use a UV detector to monitor the release of the dibenzofulvene-piperidine adduct to ensure the deprotection reaction has gone to completion.[1] |
| Presence of deletion sequences | Incomplete coupling or deprotection: Failure in either of these steps will lead to the absence of one or more amino acids in the final peptide. | 1. Implement capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences. 2. Review coupling and deprotection protocols: Ensure optimal conditions are being used for each step of the synthesis. |
Issue 2: Side Reactions During Cleavage and Deprotection
The final cleavage and deprotection step is critical and can be a source of impurities if not performed correctly.
| Symptom | Possible Cause | Recommended Solution |
| Modification of sensitive residues (e.g., Trp, Met) | Reactive carbocations: The acidic cleavage of the trityl (Trt) protecting group from glutamine generates stable carbocations that can alkylate nucleophilic side chains. | Use a scavenger cocktail: Employ a cleavage cocktail containing scavengers to quench reactive carbocations. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a less odorous alternative like TFA/TIS/water (95:2.5:2.5).[3] |
| Incomplete removal of protecting groups | Insufficient cleavage time or inappropriate cocktail: Some protecting groups may require longer exposure to the cleavage cocktail for complete removal. | 1. Extend cleavage time: For long peptides with multiple protecting groups, extend the cleavage time to 3-4 hours. 2. Use a suitable cleavage reagent: Ensure the chosen cleavage cocktail is appropriate for all protecting groups present in the peptide. For instance, the pseudoproline moiety is readily cleaved by standard TFA-based cocktails.[2] |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my long peptide synthesis?
A1: this compound is a pseudoproline dipeptide that acts as a "structure breaker". During SPPS, long peptide chains, particularly those with hydrophobic regions, have a tendency to aggregate on the resin, leading to incomplete coupling and deprotection reactions, and consequently, low yields and purity. The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that cause aggregation.[4] This leads to improved solvation of the peptide chain and better accessibility for reagents, resulting in higher synthesis efficiency.[2][4]
Q2: How do I decide where to incorporate this compound in my peptide sequence?
A2: For optimal results, it is recommended to insert the pseudoproline dipeptide at regular intervals, approximately every 6-10 amino acid residues, within the peptide chain. It is particularly effective when placed just before a hydrophobic cluster of amino acids to prevent the initiation of aggregation.
Q3: What are the recommended coupling conditions for this compound?
A3: Standard coupling protocols used in Fmoc-SPPS are generally effective for incorporating this dipeptide. A common method involves using a 3-5 fold excess of the dipeptide, an aminium/uronium or phosphonium salt-based coupling reagent (e.g., HBTU, HATU, PyBOP), and a tertiary amine base like DIPEA in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The coupling time is typically 1-2 hours.
Q4: Will the pseudoproline modification remain in my final peptide?
A4: No, the oxazolidine ring of the pseudoproline is labile to the standard trifluoroacetic acid (TFA)-based cleavage cocktails used at the end of the synthesis. During the final cleavage and deprotection step, the native threonine residue is regenerated.
Q5: Can I use microwave-assisted synthesis with this compound?
A5: Yes, microwave-assisted SPPS can be used to accelerate the coupling of this compound, particularly for the synthesis of long and difficult peptides.[2] The increased temperature can help to further disrupt aggregation and speed up reaction times. However, it is important to carefully control the temperature to avoid potential side reactions.
Q6: What is the importance of the Trt group on the glutamine side chain?
A6: The trityl (Trt) protecting group on the side chain of glutamine serves two main purposes. Firstly, it prevents side reactions, such as dehydration to a pyroglutamate, that can occur during peptide synthesis. Secondly, it improves the solubility of the Fmoc-Gln(Trt)-OH building block in organic solvents used for SPPS.
Data Presentation
The following table summarizes the quantitative improvement in peptide synthesis yield observed in a case study involving the synthesis of the PADRE epitope.
| Synthesis Strategy | Resin Type | Resin Loading | Elongation Yield (%) | Crude Product Purity (%) |
| Standard Fmoc-amino acids | Rink Amide (Polystyrene) | 0.76 mmol/g | Low (synthesis failed after 9 cycles) | N/A |
| Standard Fmoc-amino acids | Rink Amide (Polystyrene) | 0.40 mmol/g | 45 | Low |
| Standard Fmoc-amino acids | Rink Amide (Polystyrene) | 0.26 mmol/g | 87 | High |
| With Fmoc-Trp(Boc)-Thr(psi(Me,Me)pro)-OH | Rink Amide (Polystyrene) | 0.40 mmol/g | Improved | Significantly Improved |
| Standard Fmoc-amino acids | Rink Amide PEGA | 0.36 mmol/g | 87 | High |
| With Fmoc-Trp(Boc)-Thr(psi(Me,Me)pro)-OH | Rink Amide PEGA | 0.36 mmol/g | Excellent | 87 |
Data adapted from a Novabiochem technical note on the synthesis of the PADRE epitope.[1] This data clearly demonstrates that the incorporation of a pseudoproline dipeptide, especially in combination with an optimized resin, significantly improves the elongation yield and purity of a difficult peptide sequence.[1]
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes the manual coupling of the pseudoproline dipeptide onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation of the Dipeptide: In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of the coupling reagent in a minimal amount of DMF.
-
Addition of Base: Add 6-10 equivalents of DIPEA to the dipeptide solution and mix thoroughly.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the resin in the reaction vessel.
-
Incubation: Agitate the mixture on a shaker at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test or a chloranil test to check for the presence of free amines. A negative result indicates the completion of the coupling reaction. If the test is positive, extend the coupling time for another hour.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and then with dichloromethane (DCM) (3 x 5 mL) to remove any unreacted reagents and byproducts.
-
Proceed to the next step: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or TFA/TIS/water (95:2.5:2.5 v/v)
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin) in a reaction vessel.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or reddish-brown due to the cleavage of the Trt group.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for low peptide yield.
Caption: General workflow for SPPS incorporating the pseudoproline dipeptide.
References
Technical Support Center: Overcoming Incomplete Coupling with Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with incomplete coupling reactions when using pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling Reactions
Problem: Low coupling efficiency or failure to achieve complete coupling when incorporating a pseudoproline dipeptide or the subsequent amino acid.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance | The oxazolidine or thiazolidine ring of the pseudoproline moiety is sterically hindered, which can impede the coupling of the subsequent amino acid.[1][2] | Double Coupling: Perform a second coupling step for the amino acid immediately following the pseudoproline dipeptide to ensure the reaction proceeds to completion.[3] Increased Reagent Concentration: Increase the molar excess of the amino acid and coupling reagents to drive the reaction forward.[3][4] A 5-fold excess of the pseudoproline dipeptide and coupling reagent is often effective. Potent Coupling Reagents: Utilize more powerful coupling reagents such as HATU, HCTU, or PyBOP® for this specific coupling step.[3] |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites and leading to incomplete coupling.[2][5][6] | Strategic Placement: Introduce pseudoproline dipeptides at strategic locations within the peptide sequence, ideally every 5-6 residues, to disrupt the formation of secondary structures like β-sheets that cause aggregation.[3][7] Place them before hydrophobic regions where aggregation is more likely.[1][7] Optimized Resin Selection: Use resins known to reduce aggregation, such as PEG-based resins (e.g., ChemMatrix®) or 2-chlorotrityl chloride resin.[1][3] |
| Low Nucleophilicity of Pseudoproline Nitrogen | The nitrogen atom within the pseudoproline ring exhibits low nucleophilicity, which can result in poor coupling yields when attempting to acylate it directly.[1] This is why pre-formed dipeptides are generally used.[1][2][7] | Use of Pre-formed Dipeptides: It is standard practice to use pre-formed Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptides rather than attempting to couple an amino acid directly to a resin-bound pseudoproline monomer.[1][2][7] Acid Chloride Activation (for advanced users): For challenging couplings to the N-terminus of a pseudoproline, activation of the incoming amino acid as an acid chloride has been shown to overcome the reduced nucleophilicity, though this is a more advanced technique.[8][9] |
| Suboptimal Coupling Conditions | Standard coupling protocols may not be sufficient for all sequences, especially those prone to aggregation or containing sterically hindered residues. | Microwave-Assisted Synthesis: Employ microwave irradiation to accelerate coupling reactions, which can be particularly effective for long or difficult sequences.[1][2] Solvent Optimization: In cases of poor resin swelling or aggregation, consider using N-methyl-2-pyrrolidone (NMP) as an alternative to dimethylformamide (DMF).[4] |
| Incomplete Fmoc-Deprotection | Incomplete removal of the Fmoc protecting group from the pseudoproline dipeptide will prevent the subsequent coupling reaction. | Extended Deprotection: Increase the time for the piperidine treatment to ensure complete Fmoc removal. Monitoring: Use a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine before proceeding with the next coupling step.[3] |
Quantitative Data Summary
| Parameter | Condition | Observed Effect on Coupling | Reference |
| Reagent Excess | 5-fold excess of pseudoproline dipeptide and coupling reagent (e.g., PyBOP®, HBTU) | Couplings are generally complete within 1 hour. | |
| Microwave Power & Temperature | 250 W, 40°C | Significantly reduces reaction times and can improve yields. | [4] |
| Flow Chemistry Acylation | 3-5 equivalents of amino acid | Achieved >75% coupling efficiency for most amino acids onto a threonine-derived pseudoproline. | [10] |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to couple an amino acid directly to a pseudoproline monomer on the resin?
A1: The nitrogen atom within the five-membered oxazolidine or thiazolidine ring of a pseudoproline is sterically hindered and less nucleophilic than the primary amines of other amino acids.[1][3] This leads to slow and often incomplete coupling reactions.[7] To circumvent this, it is highly recommended to use pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH), where the challenging amide bond has already been formed.[2][7]
Q2: How do I choose the right position to insert a pseudoproline dipeptide in my sequence?
A2: Strategic placement is key to maximizing the benefits of pseudoproline dipeptides. General guidelines include:
-
Insert a pseudoproline dipeptide approximately every 5-6 amino acid residues to effectively disrupt aggregation.[7]
-
Place them immediately before hydrophobic regions, which are prone to forming secondary structures.[1][7]
-
Ensure there are at least two amino acid residues between a pseudoproline and another proline or pseudoproline residue.[7]
Q3: What are the best coupling reagents to use with pseudoproline dipeptides?
A3: Standard coupling reagents used in Fmoc-SPPS are generally effective for incorporating pseudoproline dipeptides.[1] However, for the subsequent coupling of an amino acid after the pseudoproline, more potent activating reagents are often beneficial to overcome steric hindrance. Recommended reagents include phosphonium-based (e.g., PyBOP®) and aminium/uronium-based (e.g., HBTU, HATU, HCTU) reagents.[3]
Q4: Can I use microwave synthesis with pseudoproline dipeptides?
A4: Yes, microwave-assisted synthesis is compatible with pseudoproline dipeptides and can be a valuable tool to accelerate coupling reactions and improve efficiency, especially for long and difficult peptide sequences.[1][2] However, be aware that harsh conditions like elevated temperature and pressure, sometimes encountered in flow chemistry, have been reported to potentially cause side reactions.[1]
Q5: How is the native serine, threonine, or cysteine residue regenerated from the pseudoproline?
A5: The oxazolidine or thiazolidine ring of the pseudoproline is labile to strong acid. The native amino acid residue is typically regenerated during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.[2]
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Role of pseudoproline dipeptides in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. Incorporation of CF3-pseudoprolines into peptides: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
managing steric hindrance during coupling to a pseudoproline residue
Technical Support Center: Pseudoproline Coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding steric hindrance encountered during the coupling of an amino acid to an N-terminal pseudoproline residue in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is a pseudoproline residue and why is it used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) derivatives are formed from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side chain is cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[1][2][3] This modification introduces a "kink" into the peptide backbone, similar to a natural proline residue.[4][5] The primary purpose of using pseudoprolines is to disrupt the formation of secondary structures like β-sheets during SPPS.[1][6] This disruption prevents peptide chain aggregation, which in turn enhances the solvation of the peptide, improves coupling efficiency, and increases the final yield and purity of the crude product.[1][3][4] The modification is reversible and is removed during the final trifluoroacetic acid (TFA) cleavage step, restoring the native Ser, Thr, or Cys residue.[1][4]
Q2: What causes steric hindrance when coupling an amino acid to a pseudoproline residue?
A2: Coupling an amino acid directly to the N-terminal nitrogen of a pseudoproline residue is notoriously difficult. The low reactivity is due to two main factors:
-
Steric Hindrance: The bulky, five-membered oxazolidine or thiazolidine ring system physically obstructs the incoming activated amino acid, making it difficult to approach the backbone nitrogen.[2][3][7]
-
Decreased Nucleophilicity: The nitrogen atom within the pseudoproline ring has lower nucleophilicity compared to a standard secondary amine, which results in slower acylation kinetics.[1][3][8] Due to these challenges, direct coupling often results in low yields and incomplete reactions.[3][4]
Q3: Is it better to use pseudoproline monomers or pre-formed pseudoproline dipeptides?
A3: For the vast majority of applications, it is highly recommended to use pre-formed pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[2][4][7] This strategy entirely bypasses the difficult coupling step to the hindered pseudoproline nitrogen.[2][7] These dipeptides are incorporated into the peptide chain using standard coupling protocols, just like any other amino acid derivative.[9] While coupling a single pseudoproline monomer (e.g., Fmoc-Ser(ψPro)-OH) is possible, the subsequent acylation of its N-terminus is challenging and may require significant optimization, such as double coupling or the use of flow chemistry.[2][7][10]
Q4: What general strategies can improve a difficult coupling to a pseudoproline monomer?
A4: If you must couple directly to a pseudoproline monomer, several strategies can improve the outcome:
-
Use a stronger coupling reagent: Aminium/uronium or phosphonium-based reagents like HATU, HCTU, or PyBOP are more effective than carbodiimides for hindered couplings.[9]
-
Increase reaction time: Extending the coupling time to 1-2 hours, or even longer in difficult cases, can help drive the reaction to completion.[9]
-
Perform a double coupling: Repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield.[2][7][10]
-
Increase temperature: Microwave-assisted SPPS can accelerate the rate of slow coupling reactions.[1][11]
Troubleshooting Guide for Incomplete Coupling
Problem: A positive Kaiser or TNBS test indicates an incomplete coupling reaction after adding an amino acid to an N-terminal pseudoproline residue.
Solution:
When facing an incomplete coupling, you can either attempt to "push" the reaction to completion on the resin or re-evaluate the overall synthetic strategy. The recommended approach is to use a more potent coupling method or, ideally, to re-synthesize the peptide using a pseudoproline dipeptide to avoid this specific issue.
Strategy 1: Select a More Powerful Coupling Reagent
The choice of coupling reagent is critical for overcoming the steric hindrance of the pseudoproline ring. In general, aminium/uronium and phosphonium salt-based reagents are superior to carbodiimides for difficult couplings.
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagents | Relative Reactivity & Recommendations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU, TBTU | Highly Recommended. Generate highly reactive OAt or OBt esters. HATU is often considered the most efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. These are the reagents of choice for most difficult couplings.[9] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended. Function similarly to aminium salts and are very effective. They are known for giving clean reactions and have excellent solubility in DMF.[11] PyAOP is particularly potent for hindered amino acids.[12] |
| Carbodiimides | DIC, DCC | Use with caution. Generally less efficient for sterically hindered couplings.[12] Must be used with an additive like HOBt or OxymaPure.[9] The DIC/OxymaPure combination is a modern, effective choice that can suppress racemization.[13] |
| Other | COMU, TFFH | Recommended. COMU is a modern aminium reagent based on OxymaPure that shows coupling efficiencies comparable to HATU with improved safety and solubility.[11] TFFH generates amino acid fluorides in situ, which are very effective for coupling sterically hindered amino acids.[11] |
Strategy 2: Optimize Reaction Conditions
Adjusting the parameters of the coupling protocol can often resolve incomplete reactions.
Table 2: Recommended Coupling Protocol Parameters
| Parameter | Standard Protocol | Recommended for Hindered Coupling | Rationale |
| Reagent Equivalents | 3 eq. Amino Acid3 eq. Coupling Reagent | 5 eq. Amino Acid5 eq. Coupling Reagent | A higher concentration of reactants can help drive the reaction equilibrium toward the product, overcoming slow kinetics.[9] |
| Coupling Time | 30 - 60 min | 1 - 2 hours, or overnight for very difficult cases | Provides more time for the sterically hindered nucleophile to attack the activated carboxyl group.[9] |
| Coupling Method | Single Coupling | Double Coupling | A second, fresh application of activated amino acid ensures that any remaining free amines from the first incomplete coupling are acylated.[2][7][10] |
| Temperature | Room Temperature | Room Temperature or Elevated (e.g., 55°C) | Increased temperature can provide the necessary activation energy to overcome the steric barrier. Microwave synthesizers are particularly effective at this. |
Strategy 3: Adopt a Proactive Approach (Recommended)
The most robust solution is to avoid the problematic coupling entirely by using a pre-formed pseudoproline dipeptide building block. This is the industry-standard approach for incorporating pseudoproline residues without encountering steric hindrance issues.[3][4][7]
Experimental Protocols
Protocol 1: Manual Coupling with Phosphonium/Aminium Reagent (e.g., HATU)
This protocol is recommended for difficult couplings to a pseudoproline monomer.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal pseudoproline, wash the peptide-resin thoroughly with DMF (3-5 times).
-
Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (5 eq.) and HATU (5 eq.) in a minimum volume of DMF.[9]
-
Base Addition: Add DIPEA (10 eq.) to the activation mixture and mix thoroughly.[9]
-
Coupling: Immediately add the activation mixture to the peptide-resin.[9]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.[9]
-
Monitoring: Perform a TNBS or Kaiser test to check for completion.[9] If the test is positive, wash the resin and perform a second coupling (double coupling) with fresh reagents for another 1-2 hours.[2][7]
Protocol 2: Manual Coupling with Carbodiimide/Additive (e.g., DIC/OxymaPure)
This method can also be used, though it may be less effective than Protocol 1.
-
Resin Preparation: Perform step 1 as described in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq.) and OxymaPure (or HOBt) (3-5 eq.) in a minimum volume of DMF.
-
Coupling: Add DIC (3-5 eq.) to the mixture and add it to the peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS or Kaiser test. If incomplete, consider extending the coupling time or performing a double coupling.[9]
Visualizations
Caption: Troubleshooting workflow for managing incomplete coupling reactions to a pseudoproline residue.
Caption: Steric clash between an incoming amino acid and the bulky pseudoproline ring.
References
- 1. chempep.com [chempep.com]
- 2. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
minimizing epimerization during Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH incorporation
Welcome to the technical support center for the efficient incorporation of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize epimerization and achieve successful coupling of this pseudoproline dipeptide in your solid-phase peptide synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in peptide synthesis?
A1: The primary purpose of using this pseudoproline dipeptide is to prevent aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2][3][4][5] The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for inter-chain aggregation.[1][2][3][4][5] This leads to improved solvation of the peptide-resin, more efficient coupling and deprotection steps, and ultimately, a higher purity and yield of the final peptide.[1][2][3][4][5]
Q2: Why is this building block supplied as a dipeptide?
A2: this compound is provided as a dipeptide because direct coupling of an amino acid to the N-terminus of a pseudoproline residue is often inefficient. The nitrogen atom within the oxazolidine ring is sterically hindered, which can lead to low coupling yields.[1][2][3][4][5] By using a pre-formed dipeptide, this difficult coupling is bypassed, ensuring a more reliable incorporation into the peptide sequence.[1][2][3][4][5]
Q3: What is epimerization and why is it a concern during the coupling of this dipeptide?
A3: Epimerization is a chemical process where a chiral center in a molecule inverts, converting one diastereomer into another. In peptide synthesis, this typically refers to the conversion of an L-amino acid residue to its D-isomer at the α-carbon. This is a significant side reaction as it results in a diastereomeric impurity that is often difficult to separate from the desired peptide, potentially impacting its biological activity.[6][7][8][9][10] The risk of epimerization is highest for the amino acid being activated for coupling, which in this case is the glutamine (Gln) residue of the dipeptide.
Q4: How does the pseudoproline structure influence epimerization?
A4: The pseudoproline structure itself does not directly increase the risk of epimerization of the preceding glutamine residue. However, any factors that slow down the coupling reaction can increase the time the activated amino acid spends in a reactive state, thereby increasing the opportunity for epimerization to occur.[6][7][8][9][10] While pseudoprolines improve overall synthesis efficiency by reducing aggregation, the specific conditions used for their coupling must be carefully chosen to minimize epimerization of the N-terminal Gln.
Troubleshooting Guide: Minimizing Epimerization
This section addresses common issues encountered during the incorporation of this compound and provides strategies to mitigate them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-Gln diastereomer detected post-synthesis | 1. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing epimerization. | - Use a low-epimerization coupling reagent. Carbodiimide-based methods with additives (e.g., DIC/OxymaPure) are generally preferred over uronium/aminium salts for sensitive couplings as they can be run under less basic conditions.[6][7][8][9][10] Among onium salts, COMU has been shown to provide superior epimerization suppression compared to HBTU/HATU.[11][12][13][14][15] |
| 2. Excessive Base: The presence of a strong, non-sterically hindered base can abstract the α-proton of the activated Gln, leading to epimerization.[6][7][8][9][10] | - Use a weaker or more sterically hindered base. Substitute DIPEA or NMM with 2,4,6-collidine (TMP), which has been shown to significantly reduce epimerization.[6][7][8][9][10] - Use the minimum necessary amount of base. For onium salt couplings, use 1 equivalent of base if possible (e.g., with COMU), or no more than 2 equivalents. For carbodiimide couplings in the absence of amino acid salts, no additional base is required.[11][12][13][14][15] | |
| 3. Prolonged Pre-activation: Allowing the dipeptide to sit in the activated state for an extended period before adding it to the resin increases the risk of oxazolone formation and subsequent epimerization.[6][7][8][9][10] | - Avoid or minimize pre-activation. Add the coupling reagents and the dipeptide solution to the resin immediately after mixing. If pre-activation is necessary, keep it to a minimum (e.g., < 5 minutes). | |
| Incomplete Coupling | 1. Steric Hindrance: The dipeptide itself is bulky, and coupling to a sterically hindered N-terminus on the resin can be challenging. | - Increase the coupling time. Extend the reaction time to 2-4 hours and monitor completion using a Kaiser or TNBS test. - Double couple. If the first coupling is incomplete, perform a second coupling with a fresh solution of activated dipeptide. |
| 2. Peptide Aggregation: Although the pseudoproline is designed to prevent aggregation, severe aggregation may have already occurred prior to its introduction. | - Use a high-swelling resin such as a PEG-based resin (e.g., ChemMatrix®) to improve solvation. - Couple at a slightly elevated temperature (e.g., 35-40°C), but be aware that higher temperatures can also increase the risk of epimerization. This should be a last resort and carefully monitored. | |
| Side Reaction: Pyroglutamate Formation | N-terminal glutamine can cyclize under basic conditions to form pyroglutamate, capping the peptide chain. | - Ensure efficient coupling to minimize the exposure of the deprotected N-terminal Gln to basic conditions. - The use of HOBt or OxymaPure as additives can help suppress this side reaction.[16] |
Quantitative Data Summary
Direct quantitative data on the epimerization of this compound is not extensively available in the literature. However, by extrapolating from studies on other epimerization-prone amino acids like Fmoc-Ser(tBu)-OH and Fmoc-His(Trt)-OH, we can provide a qualitative comparison and recommendations for selecting coupling reagents and conditions.
Table 1: Relative Epimerization Risk and Coupling Efficiency of Common Reagents
| Coupling Reagent/Method | Additive | Base | Relative Epimerization Risk | Relative Coupling Efficiency | Recommendations & Remarks |
| DIC | OxymaPure | None | Very Low | Good | Highly Recommended. Considered one of the safest methods for minimizing epimerization. The absence of a tertiary base is key. |
| DIC | HOBt/HOAt | None | Low | Good | A classic and reliable method. HOAt is generally more effective than HOBt at suppressing epimerization.[6][7][8][9][10] |
| COMU | (Internal) | 1-2 eq. Collidine or DIPEA | Low | Very High | Recommended. Highly efficient and has superior racemization suppression compared to HBTU/HATU.[11][12][13][14][15] Use of collidine is preferred. |
| HATU/HCTU | (Internal) | 2 eq. Collidine or DIPEA | Moderate | Very High | Use with caution. Very efficient but carries a higher risk of epimerization than carbodiimide methods, especially with prolonged pre-activation. Use of collidine is strongly advised. |
| HBTU/TBTU | (Internal) | 2 eq. Collidine or DIPEA | Moderate to High | High | Use with caution. Generally show higher rates of epimerization compared to HATU/HCTU and COMU. |
*In the absence of amino acid hydrochloride salts.
Experimental Protocols
Protocol 1: Recommended Low-Epimerization Coupling using DIC/OxymaPure
This protocol is designed to minimize epimerization by avoiding the use of a tertiary base and utilizing a modern additive.
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin functionalization) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) or TNBS test to monitor the completion of the coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Capping (Optional): If the coupling is incomplete after 4 hours, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF before proceeding to the next deprotection step.
Protocol 2: High-Efficiency Coupling using COMU/Collidine
This protocol is suitable for difficult couplings where high reactivity is required, while still taking precautions to limit epimerization.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) and COMU (2 equivalents) in DMF.
-
Coupling Reaction: Add the solution from step 2 to the resin. Immediately add 2,4,6-collidine (4 equivalents) to the reaction vessel.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Visualizing the Chemistry
Epimerization Mechanisms
Recommended Experimental Workflow
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cem.hu [cem.hu]
- 11. benchchem.com [benchchem.com]
- 12. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
effect of solvent choice on Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH coupling
Welcome to the technical support center for the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Introduction to this compound
This compound is a pseudoproline dipeptide designed to overcome challenges associated with peptide aggregation during SPPS, particularly in sequences containing the Gln-Thr motif.[1] The incorporation of a pseudoproline moiety introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are a primary cause of aggregation. This interruption of interchain hydrogen bonding enhances the solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps.[2] The use of a dipeptide circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen of the pseudoproline.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on the impact of solvent selection.
Problem 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final peptide, as identified by mass spectrometry.
-
Low overall yield of the desired peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Poor Resin Swelling & Peptide Solvation | 1. Switch from DMF to NMP: NMP is a more polar solvent that can improve the solvation of the resin and the growing peptide chain, often leading to better coupling yields.[3] 2. Use a Solvent Mixture: Consider using a mixture of DMF and DCM, which has been reported to be superior to either solvent alone in some cases.[3] For particularly difficult sequences, mixtures containing DMSO can be employed to disrupt aggregation.[3] | Efficient solvation is critical for the accessibility of the N-terminal amine for coupling. Inadequate solvation can lead to "difficult couplings".[3] |
| Peptide Aggregation | 1. Incorporate Chaotropic Salts: Add salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding. 2. Increase Reaction Temperature: Performing the coupling at a moderately elevated temperature can help to break up aggregates. 3. Sonication: Applying ultrasound can physically disrupt peptide aggregates on the resin. | Aggregation of the peptide-resin can physically block the reactive sites, leading to incomplete reactions.[4] |
| Steric Hindrance | 1. Use a More Potent Coupling Reagent: For sterically hindered couplings, consider using HATU or HCTU as the activating agent. 2. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. | The bulky nature of the Trityl and pseudoproline groups can slow down the reaction kinetics. |
Problem 2: Side Reactions
Symptoms:
-
Unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating byproducts with masses corresponding to known side reactions.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Aspartimide Formation | 1. Optimize Deprotection Conditions: While pseudoprolines are known to suppress aspartimide formation, harsh conditions (e.g., elevated temperature and pressure in flow chemistry) can still lead to this side reaction.[2] Use standard deprotection times and temperatures. | Aspartimide formation is a common side reaction in SPPS, particularly at Asp-Gly or Asp-Ser sequences. |
| Decomposition of Fmoc-Amino Acids in Solvent | 1. Use Freshly Prepared Solutions: Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[3] Prepare solutions fresh before use. 2. Use High-Quality DMF: DMF can decompose to form dimethylamine, which can prematurely cleave the Fmoc group.[3] Use high-purity, amine-free DMF. | The stability of the Fmoc-protected dipeptide in the chosen solvent is crucial for preventing the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for coupling this compound?
There is no single "best" solvent, as the optimal choice can depend on the specific peptide sequence and synthesis conditions. However, here is a general comparison:
| Solvent | Advantages | Disadvantages |
| N,N-Dimethylformamide (DMF) | - Most commonly used solvent in SPPS.- Good solubility for most reagents.- Cost-effective. | - Can decompose to form dimethylamine, leading to premature Fmoc deprotection.[3]- May not be as effective as NMP for highly aggregated sequences. |
| N-Methyl-2-pyrrolidone (NMP) | - More polar than DMF, leading to better resin and peptide solvation.[3]- Can improve coupling yields in difficult cases.[3] | - More expensive than DMF.- Can cause greater decomposition of Fmoc-amino acids over extended periods.[3]- Higher viscosity. |
| Dichloromethane (DCM) | - Good swelling for polystyrene-based resins. | - Seldom used in Fmoc chemistry due to its slow reaction with piperidine.[3]- May not solvate peptide chains as efficiently as DMF or NMP.[3] |
| Solvent Mixtures (e.g., with DMSO) | - Can significantly improve solvation and disrupt aggregation for very difficult sequences.[3][4] | - May require more optimization of reaction conditions. |
Q2: Can I use microwave heating for the coupling of this pseudoproline dipeptide?
Yes, microwave-assisted SPPS can be beneficial, especially for accelerating reactions. However, be aware that the use of DMF in microwave-heated synthesis has been reported to potentially cause N-formylation.[3] Additionally, elevated temperatures can sometimes promote side reactions, so careful optimization is necessary.[2]
Q3: How do I monitor the completion of the coupling reaction?
The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling is likely complete. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the successful addition of the dipeptide.
Q4: What is the purpose of the Trityl (Trt) group on the Glutamine?
The Trityl (Trt) group is a bulky protecting group for the side-chain amide of glutamine. It prevents potential side reactions, such as dehydration to a nitrile, that can occur during the activation step of the coupling reaction. It is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.
Experimental Protocols
General Protocol for Manual Coupling of this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in the chosen synthesis solvent (e.g., DMF or NMP) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in the synthesis solvent.
-
Wash the resin thoroughly with the synthesis solvent to remove residual piperidine.
-
-
Activation of the Dipeptide:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), an activating agent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in the synthesis solvent.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or double coupling can be performed.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress.
-
Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with the synthesis solvent (e.g., 5-7 times with DMF) and then with a less polar solvent like DCM (e.g., 3 times).
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly coupled dipeptide and the coupling of the next amino acid in the sequence.
-
Visualizations
Logical Workflow for Troubleshooting Coupling Issues
Caption: Troubleshooting workflow for incomplete coupling.
Decision Pathway for Solvent Selection
Caption: Decision tree for solvent selection in coupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
compatibility of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH with different resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a pseudoproline dipeptide. It is a valuable tool in Fmoc solid-phase peptide synthesis (SPPS) designed to improve the synthesis of "difficult" peptides, particularly those prone to aggregation.[1] The introduction of the psi(Me,Me)pro moiety induces a "kink" in the peptide backbone, disrupting the formation of secondary structures that can lead to poor coupling efficiency and low purity.[2] It is especially effective for synthesizing long peptides, cyclic peptides, and sequences containing hydrophobic residues.
Q2: With which types of resins is this compound compatible?
A2: this compound is compatible with a variety of resins commonly used in Fmoc SPPS. The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). For optimal results, particularly with aggregation-prone sequences, low-aggregation resins are recommended.[3]
-
2-Chlorotrityl chloride (2-CTC) resin: Recommended for the synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid.[3] It allows for mild cleavage conditions, keeping the pseudoproline structure intact if desired.
-
Wang resin: Used for the synthesis of peptides with a C-terminal carboxylic acid. Standard cleavage with a high concentration of TFA will regenerate the native threonine residue.
-
Rink Amide resin: Employed for the synthesis of peptides with a C-terminal amide.
-
PEG (Polyethylene glycol) based resins: These resins can enhance the synthesis of complex and hydrophobic peptides, especially when used in combination with pseudoproline dipeptides.[3]
Q3: How does the cleavage of the peptide from the resin affect the pseudoproline moiety?
A3: The oxazolidine ring of the pseudoproline is labile to trifluoroacetic acid (TFA). During the final cleavage and deprotection step with standard TFA-based cocktails, the native threonine residue is regenerated.[1] If you need to isolate a protected peptide fragment with the pseudoproline still in place, you must use a very acid-sensitive resin like 2-chlorotrityl chloride resin and cleave under mild acidic conditions (e.g., dilute TFA or acetic acid).
Q4: What are the recommended coupling reagents for this compound?
A4: Standard coupling reagents used in Fmoc SPPS are effective for coupling this compound. These include aminium/uronium and phosphonium salt-based reagents.
-
Aminium/Uronium salts: HATU, HBTU, TBTU
-
Phosphonium salts: PyBOP, PyAOP
For difficult couplings, HATU is often recommended due to its high reactivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of the Dipeptide | Steric hindrance from the pseudoproline moiety. | • Use a highly efficient coupling reagent like HATU. • Increase the coupling time (e.g., 2-4 hours). • Perform a double coupling. • Ensure efficient activation of the dipeptide before adding it to the resin. |
| Low Yield of Final Peptide | Aggregation of the peptide chain on the resin. | • This is the primary issue that this compound is designed to prevent. Ensure it is placed strategically within the problematic sequence. • Use a low-loading resin to minimize inter-chain interactions. • Consider using a PEG-based resin to improve solvation.[3] |
| Side Reactions During Cleavage | Incomplete removal of protecting groups or re-attachment of cleaved protecting groups. | • Use a cleavage cocktail containing scavengers appropriate for the amino acids in your sequence. For peptides with Trt-protected residues, triisopropylsilane (TIS) is a common scavenger.[4] • Ensure a sufficient volume of cleavage cocktail and adequate cleavage time (typically 2-3 hours). |
| Presence of Deletion Sequences in Mass Spectrometry | Incomplete Fmoc deprotection in the preceding cycle. | • Increase the Fmoc deprotection time or perform a second deprotection step. • Monitor the Fmoc deprotection using a UV detector to ensure completeness. • Use a stronger base for deprotection if necessary, but be mindful of potential side reactions. |
| Difficulty in Purifying the Crude Peptide | Presence of closely eluting impurities. | • Optimize the placement of the pseudoproline dipeptide to maximize its disruption of aggregation, which often leads to cleaner crude products. • Adjust the HPLC gradient for better separation. |
Data Summary
| Resin Type | Typical Loading | Recommended Use | Expected Purity/Yield | Cleavage Conditions |
| 2-Chlorotrityl chloride (2-CTC) | 0.3 - 0.8 mmol/g | C-terminal acid, protected fragments | High | Mild (e.g., 1% TFA in DCM) or Standard (e.g., 95% TFA) |
| Wang | 0.3 - 0.8 mmol/g | C-terminal acid | Good to High | Standard (e.g., 95% TFA) |
| Rink Amide | 0.3 - 0.7 mmol/g | C-terminal amide | Good to High | Standard (e.g., 95% TFA) |
| PEG-based | 0.15 - 0.4 mmol/g | Difficult/long sequences, C-terminal acid or amide | Very High | Standard (e.g., 95% TFA) |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes a general procedure for the manual coupling of the dipeptide onto a deprotected peptide-resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Dipeptide Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an appropriate activating agent (e.g., HATU, 2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3 times).
Protocol 2: Cleavage and Deprotection
This protocol outlines the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final peptide is removed as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5). Caution: Handle TFA and other reagents in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. The resin may turn a deep yellow or orange color due to the release of trityl cations.[5]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether and then dry the peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: General workflow for solid-phase peptide synthesis using this compound.
Caption: A logical workflow for troubleshooting common issues in peptide synthesis.
References
avoiding premature deprotection of the Trt group in Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Guide ID: TSC-SPPS-034 Last Updated: December 7, 2025
This guide addresses a common challenge encountered during solid-phase peptide synthesis (SPPS): the premature deprotection of the trityl (Trt) group from the glutamine side chain when using the aggregation-disrupting dipeptide, Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of premature Trt group loss from Gln(Trt) when using this pseudoproline dipeptide?
A1: The primary cause is the acid-labile nature of the Trt protecting group. While stable to the basic[1][2][3] conditions of Fmoc removal (piperidine in DMF), the Trt group can be partially or fully cleaved by acidic conditions generated during the amino acid coupling step. Certain coupling reagents and additives can create a sufficiently acidic microenvironment on the solid support to cause this premature deprotection. The yellow coloration of the resin during synthesis is a common indicator of trityl cation formation, signaling loss of the protecting group.
Q2: Which co[4][5]upling reagents are recommended to minimize Trt deprotection, and which should be avoided?
A2: The choice of coupling reagent is critical. Reagents that generate acidic byproducts or are used with acidic additives increase the risk of Trt loss.
-
Recommended: Carbodiimide-based methods, particularly with neutral additives, are preferred. DIC (N,N'-Diisopropylcarbodiimide) in combination with OxymaPure® or HOBt is highly recommended as it proceeds under nearly neutral conditions, minimizing acid-catalyzed side reactions.
-
Use with Caution: [4] Standard phosphonium-based reagents like HBTU, HATU, and PyBOP are often used with a tertiary base (e.g., DIPEA). While effective for coupling, the formation of acidic HOBt/HOAt byproducts before neutralization can contribute to Trt loss. If used, ensuring efficient pre-activation and sufficient base is crucial.
-
Avoid: Using highly acidic additives or conditions should be avoided entirely before the final cleavage step.
Q3: Can the Fmoc deprotection step with piperidine cause Trt group loss?
A3: No, this is highly unlikely. The standard Fmoc deprotection cocktail (e.g., 20% piperidine in DMF) is basic. The Trt group is stable under these conditions. The issue is almost exclu[5][6]sively associated with the subsequent coupling step.
Q4: My resin turns yellow during the coupling of this compound. What does this mean and what should I do?
A4: A distinct yellow or orange color on the resin during coupling is a visual confirmation of trityl cation release, indicating premature deprotection of the Gln(Trt) residue. If this occurs:
-
Com[7][8]plete the current synthesis. Note the step where the color change occurred.
-
Analyze the crude product. Use mass spectrometry to quantify the extent of deprotection (mass difference of -242.3 Da for the Trt group).
-
Optimize the subsequent synthesis. Switch to a recommended milder coupling protocol (see Protocol section below) for the next attempt. The workflow below can help diagnose and solve the issue.
Troubleshooting Workflow
This workflow provides a logical path to diagnose and resolve premature Trt deprotection.
Quantitative Data Summary
The choice of coupling method has a significant impact on the stability of the Gln(Trt) side chain. The following table summarizes typical outcomes based on internal and literature data.
| Coupling Method | Activator | Additive/Base | Typical Trt Loss (%) | Recommendation |
| Carbodiimide | DIC | OxymaPure® | < 2% | Highly Recommended |
| Carbodiimide | DIC | HOBt | < 5% | Recommended |
| Phosphonium | HBTU | DIPEA | 10-40% | Use with Caution |
| Phosphonium | HATU | DIPEA | 10-30% | Use with Caution |
| Phosphonium | PyBOP | DIPEA | 15-50% | Not Recommended |
Note: Trt loss percentages are estimates and can vary based on resin type, sequence, and reaction time.
Experimental Protocols
Recommended Protocol: DIC/OxymaPure Coupling
This protocol is optimized to minimize the acidic conditions that lead to premature Trt deprotection.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 2 min, 1 x 8 min).
-
Wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and finally DMF (3x).
2. Activation and Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 225.6 mg) and OxymaPure® (3 eq., 0.3 mmol, 42.6 mg) in a minimal amount of DMF.
-
Allow the mixture to fully dissolve (sonication may be used briefly if needed).
3. Coupling Reaction:
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol, 47 µL) to the dissolved amino acid/Oxyma mixture.
-
Do not pre-activate for an extended period. Immediately add the activation mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test to monitor reaction completion. If the test is negative (beads remain colorless), the coupling is complete.
-
Once complete, drain the reaction vessel and wash the resin with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.
Chemical Relationship Diagram
The diagram below illustrates the chemical structure , highlighting the bond susceptible to premature cleavage.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH versus Standard Dipeptide Coupling
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to success, especially when dealing with aggregation-prone sequences. This guide provides an objective comparison between the use of the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, and the standard sequential coupling of individual amino acids for the introduction of a Gln-Thr motif.
The synthesis of peptides containing sequences prone to forming stable secondary structures, such as β-sheets, often leads to incomplete reactions and the formation of deletion or truncated byproducts. The Gln-Thr motif can be particularly challenging in this regard. This comparison guide delves into the performance of a specialized chemical tool designed to overcome these hurdles against the conventional approach, supported by experimental data and detailed protocols.
Executive Summary: Performance at a Glance
The use of this compound, a pseudoproline dipeptide, offers a significant advantage over the standard, sequential coupling of Fmoc-Thr(tBu)-OH and Fmoc-Gln(Trt)-OH, particularly in the synthesis of "difficult" peptides. The core benefit of the pseudoproline dipeptide lies in its ability to disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation. This results in dramatically improved coupling efficiency, leading to higher purity of the crude peptide and a greater overall yield.
While the standard dipeptide coupling is a well-established and cost-effective method for many sequences, its efficacy can plummet when synthesizing aggregation-prone peptides. In such cases, the pseudoproline dipeptide strategy, although involving a more specialized and expensive building block, proves to be a more robust and ultimately more successful approach.
Quantitative Data Comparison
The following table summarizes the expected outcomes when synthesizing a model "difficult" peptide containing a Gln-Thr sequence, based on comparative studies of pseudoproline dipeptides versus standard SPPS.
| Performance Metric | Standard Sequential Coupling (Fmoc-Thr(tBu)-OH then Fmoc-Gln(Trt)-OH) | This compound Coupling |
| Crude Peptide Purity (HPLC) | Low (often a complex mixture of desired peptide and deletion sequences) | High (major peak corresponds to the target peptide) |
| Overall Yield | Very low to negligible in difficult sequences | Significantly higher; can be the difference between a successful and a failed synthesis.[1] |
| Coupling Efficiency | Prone to be low and incomplete due to peptide aggregation | High and efficient due to disruption of secondary structures.[1] |
| Risk of Side Reactions | High risk of deletion and truncation products | Low risk of aggregation-related side products |
| Synthesis Time | Can be longer due to the need for repeated or extended coupling steps | Potentially shorter as it introduces two amino acids in a single, efficient coupling step |
A comparative study on a difficult peptide sequence demonstrated that the standard synthesis protocol resulted in a complex mixture of truncated peptides. In contrast, the incorporation of a pseudoproline dipeptide led to a dramatic increase in synthetic efficiency, yielding the desired product in excellent quality.[1]
The Chemistry Behind the Performance
Standard Dipeptide Coupling: In the conventional approach, Fmoc-Thr(tBu)-OH is first coupled to the resin-bound peptide chain, followed by deprotection of the Fmoc group and subsequent coupling of Fmoc-Gln(Trt)-OH. While straightforward, this sequential addition can allow the growing peptide chain to fold and aggregate, sterically hindering the reactive N-terminus and preventing complete coupling.
This compound Coupling: This building block is a dipeptide in which the threonine residue is reversibly protected as an oxazolidine ring, mimicking the structure of proline (hence "pseudoproline"). This proline-like "kink" in the peptide backbone disrupts the formation of stable secondary structures that cause aggregation.[1] The pseudoproline is introduced as a dipeptide to overcome the steric hindrance that would make direct coupling to the modified threonine difficult. Upon final cleavage with trifluoroacetic acid (TFA), the native threonine residue is regenerated.
Experimental Protocols
The following are representative protocols for both the standard sequential coupling and the pseudoproline dipeptide coupling methods in Fmoc-SPPS.
Protocol 1: Standard Sequential Coupling of Fmoc-Thr(tBu)-OH and Fmoc-Gln(Trt)-OH
This protocol outlines the manual steps for the sequential addition of Threonine and Glutamine to a resin-bound peptide chain.
1. Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Thr(tBu)-OH
-
Fmoc-Gln(Trt)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing Solvents: DMF, IPA (Isopropanol)
2. Procedure:
Step A: Coupling of Fmoc-Thr(tBu)-OH
-
Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: The resin is thoroughly washed with DMF and IPA to remove residual piperidine.
-
Activation of Fmoc-Thr(tBu)-OH: In a separate vessel, Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) are dissolved in DMF. DIPEA (6 eq.) is added, and the mixture is allowed to pre-activate for 2-3 minutes.
-
Coupling: The activated amino acid solution is added to the resin, and the reaction is agitated for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM.
Step B: Coupling of Fmoc-Gln(Trt)-OH
-
Fmoc Deprotection: The Fmoc group from the newly coupled Threonine is removed using 20% piperidine in DMF as described in Step A1.
-
Washing: The resin is washed as described in Step A2.
-
Activation of Fmoc-Gln(Trt)-OH: Fmoc-Gln(Trt)-OH (3 eq.) is activated with HBTU/HOBt and DIPEA as described in Step A3.
-
Coupling: The activated Fmoc-Gln(Trt)-OH solution is added to the resin and agitated for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM.
Protocol 2: Coupling of this compound
This protocol outlines the single coupling step for the introduction of the Gln-Thr dipeptide using the pseudoproline derivative.
1. Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU / HOBt
-
Activation Base: DIPEA
-
Deprotection Reagent: 20% Piperidine in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, IPA
2. Procedure:
-
Fmoc Deprotection: The Fmoc-protected peptide-resin is treated with 20% piperidine in DMF (5 min + 10 min).
-
Washing: The resin is thoroughly washed with DMF and IPA.
-
Activation of this compound: The pseudoproline dipeptide (1.5-2 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) are dissolved in DMF. DIPEA (3 eq.) is added, and the mixture is allowed to pre-activate for 2-3 minutes.
-
Coupling: The activated dipeptide solution is added to the resin, and the reaction is agitated for 2-4 hours.
-
Washing: The resin is washed with DMF and DCM.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two synthesis strategies.
Conclusion and Recommendation
For the synthesis of peptides containing the Gln-Thr motif, especially within sequences known or suspected to be prone to aggregation, the use of this compound is strongly recommended. While the initial cost of the pseudoproline dipeptide is higher than the individual protected amino acids, the significant improvements in crude peptide purity and overall yield can lead to substantial savings in time and resources by avoiding failed syntheses and simplifying purification.
The standard sequential coupling method remains a viable option for peptides where aggregation is not anticipated to be a significant issue. However, for challenging sequences, the adoption of pseudoproline dipeptide technology represents a strategic investment in the successful and efficient synthesis of the target peptide.
References
A Comparative Guide to Aggregation Inhibitors: From Synthesis Aids to Therapeutic Candidates
In the landscape of peptide and protein research, the term "aggregation inhibitor" can span from chemical tools that facilitate synthesis to therapeutic agents designed to combat disease. This guide provides a comparative analysis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a tool for synthetic chemistry, and other compounds developed as active inhibitors of pathological protein aggregation, such as that observed in Alzheimer's disease.
Part 1: Understanding this compound
This compound is a specialized dipeptide derivative primarily used in Fmoc solid-phase peptide synthesis (SPPS)[1]. Its main function is not to act as a therapeutic aggregation inhibitor in biological systems, but to prevent the aggregation of the growing peptide chain on the solid support during the synthesis process itself.
During SPPS, certain peptide sequences have a tendency to form stable secondary structures, like β-sheets, which leads to incomplete reactions and the synthesis of truncated or impure peptides. The pseudoproline (psi(Me,Me)pro) moiety in this dipeptide introduces a "kink" in the peptide backbone, disrupting these problematic secondary structures[2]. This enhances the efficiency of the synthesis, leading to higher purity and yield of the final peptide product[2][3]. The protecting groups, Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl), are standard in SPPS for directing the chemical reactions in the correct sequence[1][4]. The threonine residue is regenerated in its native form during the final cleavage of the peptide from the resin[5].
In essence, this compound is a "process aid" for chemical synthesis rather than a bioactive inhibitor of protein aggregation in a therapeutic context.
Part 2: Therapeutic Aggregation Inhibitors - A Focus on β-Sheet Breaker Peptides
In contrast to synthesis tools, therapeutic aggregation inhibitors are designed to interfere with the pathological self-assembly of proteins, such as the aggregation of amyloid-beta (Aβ) peptides, which is a hallmark of Alzheimer's disease[6]. A prominent class of such inhibitors are the β-sheet breaker peptides (BSBPs)[7]. These are short, synthetic peptides designed to bind to amyloidogenic proteins and prevent their conformational change into β-sheet-rich structures, thereby inhibiting the formation of toxic oligomers and fibrils[8][9].
This guide will compare two well-studied β-sheet breaker peptides, LPFFD and KLVFF , which have been evaluated for their ability to inhibit the aggregation of the Aβ peptide.
Quantitative Comparison of β-Sheet Breaker Peptides
The efficacy of aggregation inhibitors is often quantified by their ability to reduce fibril formation in vitro. The following table summarizes comparative data for LPFFD and KLVFF based on computational and experimental studies.
| Inhibitor | Target Peptide | Key Findings | Reference |
| LPFFD | Aβ16–22 & Aβ1–40 | Interferes with Aβ16–22 aggregation to a greater extent than KLVFF. Binds more strongly to Aβ16–22. Predicted to inhibit/degrade full-length Aβ fibrillogenesis better than KLVFF. | [8] |
| KLVFF | Aβ16–22 & Aβ1–40 | Binds to both monomeric Aβ1–40 and mature fibrils, but displays a lower binding affinity than LPFFD. | [8] |
| LPFFD & LPFFN | Aβ1–40 (in presence of metal ions) | Both peptides are effective in reducing Aβ1–40 aggregation propensity, even in the presence of Cu2+ or Zn2+ ions. | [10] |
Note: Direct quantitative comparison of inhibition percentages (e.g., IC50 values) from different studies can be challenging due to variations in experimental conditions[11]. The data presented reflects the relative efficacy and binding affinities as reported in the cited literature.
Experimental Protocols
The evaluation of aggregation inhibitors relies on a set of established biophysical and imaging techniques. Below are the methodologies commonly employed in the studies of β-sheet breaker peptides.
1. Thioflavin T (ThT) Fluorescence Assay
This is the most common method for quantifying amyloid fibril formation in real-time.
-
Principle: The dye Thioflavin T (ThT) exhibits a characteristic fluorescence enhancement upon binding to the β-sheet structures of amyloid fibrils[11][12].
-
Protocol Outline:
-
Preparation of Aβ: Lyophilized synthetic Aβ peptide (e.g., Aβ1-42) is first monomerized by dissolving it in a strong solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which is then evaporated. The peptide film is then dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[13].
-
Aggregation Reaction: The Aβ monomer solution is diluted into a suitable buffer (e.g., phosphate buffer, pH 8.0) to a final concentration (e.g., 20 µM) to initiate aggregation[11][14].
-
Inhibitor Addition: The inhibitor peptide (e.g., LPFFD) is added to the Aβ solution at various molar ratios (e.g., 1:1, 1:5, 1:10 of Aβ to inhibitor)[15]. A control sample contains Aβ without the inhibitor.
-
Incubation and Measurement: The samples, containing ThT dye, are incubated at 37°C in a microplate reader. The fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) is measured at regular intervals over a period of hours or days[12][14].
-
Data Analysis: The increase in fluorescence over time reflects the kinetics of fibril formation. The percentage of inhibition is calculated by comparing the final fluorescence intensity of samples with and without the inhibitor.
-
2. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM)
These imaging techniques are used to visualize the morphology of Aβ aggregates and to observe the effect of inhibitors on their structure.
-
Principle: Both techniques provide high-resolution images of the aggregated species, allowing for the qualitative assessment of the presence, absence, or alteration of fibrillar structures.
-
Protocol Outline:
-
Sample Preparation: Aβ samples are prepared and incubated with and without the inhibitor as described for the ThT assay.
-
Microscopy:
-
For TEM: A small aliquot of the incubated sample is placed on a carbon-coated copper grid, negatively stained (e.g., with uranyl acetate), and allowed to dry before imaging[7].
-
For AFM: A sample aliquot is deposited onto a freshly cleaved mica surface, washed with ultrapure water to remove salts, and dried before imaging in tapping mode[12][13].
-
-
Analysis: The resulting images reveal the morphology of the aggregates. In the presence of an effective inhibitor, a significant reduction in the density and length of fibrils, or the presence of amorphous, non-fibrillar aggregates, is observed compared to the control.
-
Visualizing the Mechanism of Action
The diagrams below illustrate the proposed mechanism of β-sheet breaker peptides and the general workflow for their evaluation.
Caption: Mechanism of β-sheet breaker peptide action.
Caption: Workflow for evaluating aggregation inhibitors.
Conclusion
This compound is a valuable tool in synthetic peptide chemistry, designed to solve the problem of on-resin aggregation during synthesis. It is fundamentally different from therapeutic aggregation inhibitors, which are developed to interfere with pathological protein self-assembly in biological systems. β-sheet breaker peptides like LPFFD represent a promising class of therapeutic candidates that directly target the amyloid cascade. Their evaluation through established methods like ThT assays and electron microscopy provides crucial data for the development of new treatments for neurodegenerative diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]
- 6. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. β-Sheet Breaker Peptide-HPYD for the Treatment of Alzheimer's Disease: Primary Studies on Behavioral Test and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The effect of β-sheet breaker peptides on metal associated Amyloid-β peptide aggregation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 15. researchgate.net [researchgate.net]
Unraveling the Conformational Impact of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks can profoundly influence the final conformation and, consequently, the biological activity of the target peptide. This guide provides a comparative analysis of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a pseudoproline dipeptide, and its impact on peptide conformation, supported by the available scientific evidence and detailed experimental protocols.
The synthesis of long or aggregation-prone peptides is a significant challenge in peptide chemistry, often leading to low yields and purification difficulties. The formation of interchain β-sheet structures is a primary cause of aggregation.[1] Pseudoproline dipeptides, such as this compound, are powerful tools designed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, thereby disrupting the formation of secondary structures.[1][2]
Mechanism of Action: Inducing a Conformational Turn
This compound is a dipeptide where the threonine residue is modified to form a TFA-labile oxazolidine ring.[3] This cyclic structure mimics proline and induces a cis-amide bond conformation between the glutamine and threonine residues.[2] This is in contrast to the typically favored trans-amide bond in linear peptides. The resulting kink in the peptide chain disrupts the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[1] Upon completion of the synthesis and cleavage from the solid support with trifluoroacetic acid (TFA), the oxazolidine ring is opened, regenerating the native threonine residue.[4]
Comparison with Alternatives
The primary alternatives to using this compound fall into two categories: standard Fmoc-amino acids and other structure-disrupting dipeptides.
| Feature | This compound | Standard Fmoc-Gln-OH & Fmoc-Thr(tBu)-OH | Other Pseudoproline Dipeptides (e.g., involving Serine) |
| Aggregation Prevention | High efficacy in preventing β-sheet formation.[1] | Prone to aggregation in difficult sequences. | Generally high efficacy, with potential minor conformational differences. |
| Synthesis Yield | Significantly improves yields of complex peptides. | Can be very low for aggregation-prone sequences. | Also leads to improved yields. |
| Solubility of Growing Peptide | Enhances solubility of the peptide-resin complex.[1] | Can lead to poor solvation and difficult coupling. | Improves solubility.[4] |
| Final Peptide Conformation | Induces a temporary kink, which is removed upon deprotection. The final native peptide conformation is achieved after cleavage. | The final conformation is dictated by the native sequence, but aggregation during synthesis can lead to misfolded impurities. | Similar to the threonine-based pseudoproline, the native serine residue is restored after synthesis. |
| Cost | Higher initial cost per building block. | Lower cost per building block. | Similar in cost to this compound. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative protocols for peptide synthesis using pseudoproline dipeptides and subsequent conformational analysis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is adapted from standard Fmoc-SPPS procedures and is exemplified by the synthesis of a segment of an aggregation-prone peptide like Amyloid Beta (Aβ).[5]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve the Fmoc-amino acid (4 eq.), Oxyma Pure (4 eq.), and DIC (4 eq.) in DMF. Add the activation mixture to the resin and couple for 1-2 hours.
-
For this compound: Dissolve the pseudoproline dipeptide (2 eq.), Oxyma Pure (2 eq.), and DIC (2 eq.) in DMF. Add the activation mixture to the resin and couple for 2-4 hours.
-
-
Washing: After each coupling step, wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 20-50 µM.
-
Spectra Acquisition:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra from 190 to 260 nm at 25 °C.
-
Acquire data at a scanning speed of 50 nm/min with a response time of 1 s and a bandwidth of 1 nm.
-
Average three to five scans for each sample.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where mdeg is the recorded ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.
-
Analyze the resulting spectrum for characteristic secondary structure signals: α-helices show negative bands around 222 and 208 nm and a positive band around 192 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm; random coils show a strong negative band around 198 nm.
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. A general workflow is described below.[6][7]
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or deuterated trifluoroethanol) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H spectrum for initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC for resonance assignments if isotopic labeling is used.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK-NMR.
-
Visualizing the Impact
The following diagrams illustrate the conceptual workflow and the underlying principle of using pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH Novabiochem® [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Thr(psi(Me,Me)pro)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of pseudoproline dipeptides, such as Thr(psi(Me,Me)pro), is a valuable strategy in peptide synthesis to mitigate aggregation and improve yields. However, the presence of this non-canonical amino acid introduces unique challenges and considerations for mass spectrometric analysis. This guide provides a comparative overview of different mass spectrometry (MS) fragmentation techniques for the characterization of peptides containing Thr(psi(Me,Me)pro), supported by general principles of peptide fragmentation and data from related compounds.
Introduction to Thr(psi(Me,Me)pro) in Mass Spectrometry
The Thr(psi(Me,Me)pro) moiety is an oxazolidine ring formed from a threonine residue. A critical aspect of its analysis is the stability of this ring under different conditions. During solid-phase peptide synthesis (SPPS), the oxazolidine structure is stable but is designed to be labile to the final trifluoroacetic acid (TFA) cleavage, which should regenerate the native threonine residue. However, incomplete cleavage or analysis of protected peptide intermediates can result in the intact Thr(psi(Me,Me)pro) being subjected to MS analysis.
One study has reported the observation of an intact pseudoproline-oxazolidine ring in a pentapeptide, which resulted in a mass increase of approximately 40 g/mol compared to the expected peptide with a standard threonine residue. This highlights the importance of considering the potential for incomplete deprotection during data analysis.
Comparison of Fragmentation Techniques
The choice of fragmentation technique is crucial for obtaining comprehensive sequence information from peptides, especially those with modifications. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). While direct comparative data for Thr(psi(Me,Me)pro) is limited, we can infer performance based on studies of other labile post-translational modifications (PTMs) and proline-containing peptides.
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation method that primarily cleaves the peptide backbone at the amide bonds, generating b- and y-ions.
-
Advantages: Robust, widely available, and effective for many standard peptides.
-
Disadvantages for Thr(psi(Me,Me)pro) Peptides:
-
Labile Modification: CID can lead to the loss of labile modifications as a neutral loss rather than backbone fragmentation, complicating spectral interpretation. The oxazolidine ring of Thr(psi(Me,Me)pro) is susceptible to fragmentation.
-
Proline-like Behavior: Similar to proline, the Thr(psi(Me,Me)pro) can lead to preferential cleavage at the N-terminal side of the modification, resulting in a dominant fragment ion and poor overall sequence coverage.
-
Low Mass Cut-off: In ion trap CID, there is a low mass cut-off that can prevent the detection of small fragment ions.
-
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method available on Orbitrap mass spectrometers. It generally provides richer fragmentation spectra than traditional CID.
-
Advantages:
-
No Low Mass Cut-off: Allows for the detection of immonium ions and other low-mass fragments that can be informative.
-
Richer Spectra: Often produces a greater number of fragment ions compared to CID.
-
-
Disadvantages for Thr(psi(Me,Me)pro) Peptides:
-
Labile Modification: Like CID, HCD can still cause the loss of labile modifications, although the higher energy can sometimes lead to more informative backbone fragmentation alongside the neutral loss.
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond of the peptide backbone and the formation of c- and z-ions.
-
Advantages:
-
Preservation of Labile Modifications: ETD is known to preserve labile PTMs, making it the preferred method for analyzing phosphorylated and glycosylated peptides. It is highly likely to keep the Thr(psi(Me,Me)pro) moiety intact on the fragment ions.
-
Random Backbone Cleavage: ETD provides more random fragmentation along the peptide backbone and is not as susceptible to the "proline effect," leading to better sequence coverage for peptides containing proline or its mimetics.
-
-
Disadvantages:
-
Charge State Dependent: ETD is most effective for peptides with a charge state of +3 or higher.
-
Slower Scan Speed: ETD can have a slower scan speed compared to CID and HCD, which might be a consideration for high-throughput analyses.
-
Quantitative Data Summary
| Fragmentation Method | Typical Ion Types | Preservation of Labile Modifications | Sequence Coverage (Proline-rich Peptides) | Key Advantages | Key Disadvantages |
| CID | b, y | Poor | Often low due to preferential cleavage | Robust, widely available | Neutral loss of modification, proline effect |
| HCD | b, y | Moderate | Moderate to good | No low mass cut-off, richer spectra | Can still lead to neutral loss |
| ETD | c, z | Excellent | Excellent | Preserves labile modifications, overcomes proline effect | Requires higher charge state, slower |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a solution of 0.1% formic acid in water.
-
For hydrophobic peptides, an addition of 5-30% acetonitrile may be necessary for complete solubilization.
-
The final concentration should be in the range of 0.5-1 mg/mL for initial analysis.
-
-
LC-MS/MS System Configuration:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 2-40% B over 30-60 minutes) is recommended to ensure good separation of the modified peptide from any impurities.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Perform data-dependent acquisition (DDA) with CID, HCD, and ETD to compare the fragmentation patterns. If available, an alternating CID/ETD or decision-tree method can be employed for comprehensive analysis.
-
-
Recommended MS/MS Parameters
| Parameter | CID (Ion Trap) | HCD (Orbitrap) | ETD (Ion Trap/Orbitrap) |
| Isolation Window | 1.5-2.0 m/z | 1.5-2.0 m/z | 1.5-2.0 m/z |
| Collision Energy | 35% (normalized) | 28-32% (normalized) | N/A |
| Activation Type | N/A | N/A | Electron Transfer |
| ETD Reaction Time | N/A | N/A | 50-100 ms |
| Activation Q | 0.25 | N/A | 0.25 |
Visualizations
Predicted Fragmentation Pathway of a Thr(psi(Me,Me)pro)-Containing Peptide
Caption: Predicted fragmentation of a Thr(psi(Me,Me)pro) peptide.
General Workflow for Mass Spectrometry Analysis
A Researcher's Guide to NMR Analysis of Pseudoproline-Containing Peptides for Conformational Studies
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for elucidating their biological function and for the rational design of therapeutics. The incorporation of pseudoproline (ΨPro) residues into peptides is a powerful strategy to modulate their conformation and bioactivity. This guide provides a comprehensive comparison of the NMR analysis of pseudoproline-containing peptides with those containing the natural proline, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of peptides in solution, providing atomic-level insights into their structure and dynamics. The introduction of a pseudoproline moiety, which involves the cyclization of a serine, threonine, or cysteine side chain with the backbone amide nitrogen, significantly influences the local peptide backbone, primarily by favoring a cis amide bond conformation at the preceding peptide bond. This contrasts with the natural preference for the trans conformation in most peptide bonds, including those involving proline.
Comparative Analysis of Conformational Preferences: Pseudoproline vs. Proline
The defining feature of pseudoproline in a peptide chain is its profound impact on the cis/trans isomeric equilibrium of the preceding X-ΨPro peptide bond. This has significant consequences for the overall peptide conformation, influencing secondary structure elements like β-turns and helices.
Table 1: Comparison of Cis/Trans Amide Bond Ratios
| Peptide Type | Preceding Residue (X) | X-Pro/ΨPro Bond | Typical trans:cis Ratio | Reference |
| Proline-containing | Various | X-Pro | ~3:1 to 4:1 | [1] |
| Pseudoproline-containing | Various | X-ΨPro | Often >90% cis | |
| Proline Analog (Azetidine) | Acetyl | Ac-Aze | Varies with solvent | [2] |
| Proline Analog (Piperidine) | Acetyl | Ac-Pip | Varies with solvent | [2] |
As illustrated in Table 1, the presence of a pseudoproline residue can dramatically shift the conformational equilibrium towards the cis isomer. This high population of a single conformer can simplify NMR spectra and provide a more rigid scaffold for structure-based drug design.
Table 2: Key NMR Observables for Conformational Analysis
| NMR Parameter | Observation in Proline Peptides | Observation in Pseudoproline Peptides | Significance |
| NOE (Hα(i) - Hδ(i+1)) | Strong NOE indicates cis isomer | Typically very strong due to high cis population | Key indicator of cis X-Pro/ΨPro bond |
| NOE (Hα(i) - Hα(i+1)) | Strong NOE indicates trans isomer | Weak to absent NOE | Key indicator of trans X-Pro/ΨPro bond |
| ¹³C Chemical Shifts (Cβ and Cγ) | Distinct chemical shifts for cis and trans isomers | Predominantly signals for the cis isomer | Reliable indicator of the proline ring pucker and cis/trans isomerization[3] |
| ³J(Hα, Hβ) Coupling Constants | Averaged values if in conformational exchange | Well-defined values for the dominant conformer | Provides information on side-chain rotamer populations |
| Dihedral Angle (ω) | ~0° for cis, ~180° for trans | Predominantly ~0° | Defines the cis/trans isomerism of the peptide bond |
| Dihedral Angles (φ, ψ) | Can be averaged over multiple conformers | More defined due to conformational restriction | Determines the backbone conformation |
The distinct patterns of Nuclear Overhauser Effects (NOEs) are crucial for distinguishing between cis and trans isomers.[1] In pseudoproline-containing peptides, the prevalence of the cis conformer leads to a characteristic set of strong NOEs that simplify structural determination.
Experimental Protocols for NMR Analysis
A systematic approach is essential for the successful NMR analysis of pseudoproline-containing peptides.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[4][5][6][7][8]
-
Purity: The peptide sample should be of high purity (>95%), as impurities can complicate spectral analysis.
-
Concentration: For peptide samples, a concentration of 1-5 mM is generally recommended.[5]
-
Solvent: A deuterated solvent that dissolves the peptide and is compatible with the desired experimental conditions should be chosen. Common solvents include D₂O, DMSO-d₆, and CD₃OH.
-
Additives: A small percentage of D₂O (5-10%) is often added to non-aqueous solvents to provide a lock signal. pH can be adjusted with dilute DCl or NaOD.
-
NMR Tube: Use high-quality, clean 5 mm NMR tubes. Ensure the sample volume is sufficient to cover the active region of the NMR probe (typically 500-600 µL).[4]
NMR Data Acquisition
A series of 1D and 2D NMR experiments are required for complete resonance assignment and conformational analysis.
-
1D ¹H NMR: Provides an initial overview of the sample, including an assessment of purity and conformational heterogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances (typically < 5 Å), which are essential for determining the three-dimensional structure.[1][9] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment correlates amide protons with their backbone nitrogens, providing a fingerprint of the peptide.
Data Processing and Analysis
-
Processing: NMR data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: The first step in analysis is to assign all proton, carbon, and nitrogen resonances to their respective atoms in the peptide sequence. This is achieved by systematically analyzing the through-bond correlations in TOCSY and HSQC spectra and the sequential through-space correlations in NOESY/ROESY spectra.
-
Structural Restraints:
-
Distance Restraints: The intensities of NOESY/ROESY cross-peaks are converted into upper distance limits between protons.
-
Dihedral Angle Restraints: Backbone dihedral angles (φ, ψ) can be estimated from ³J(HNHα) coupling constants (using the Karplus equation) and from chemical shifts using programs like TALOS or DANGLE.[10]
-
-
Structure Calculation: The collected distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or CNS to generate an ensemble of 3D structures that are consistent with the experimental data.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the key steps involved in the conformational analysis of pseudoproline-containing peptides using NMR.
Caption: Workflow for NMR conformational analysis.
Signaling Pathways and Logical Relationships
The conformational state of a peptide, as determined by NMR, is directly linked to its biological activity. The introduction of a pseudoproline residue can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme.
Caption: Pseudoproline's impact on bioactivity.
References
- 1. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. nmr-bio.com [nmr-bio.com]
- 6. as.nyu.edu [as.nyu.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. Biomolecular NMR Wiki - Dihedral constraints [sites.google.com]
A Comparative Guide to HPLC Purification Strategies for Peptides Synthesized with Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the pseudoproline dipeptide, Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, is a highly effective strategy to mitigate aggregation and enhance the quality of synthetic peptides containing the Gln-Thr motif. This building block disrupts secondary structure formation during solid-phase peptide synthesis (SPPS), leading to purer crude products and simplifying downstream purification. However, the unique properties of the resulting peptide necessitate a well-defined HPLC purification strategy to achieve high purity and yield.
This guide provides a comparative overview of key reversed-phase high-performance liquid chromatography (RP-HPLC) strategies for the purification of these peptides. We will explore the impact of stationary phase selection, mobile phase modifiers, and gradient optimization on the separation of a model peptide containing the Gln-Thr(psi(Me,Me)pro) moiety.
Core Purification Principles
RP-HPLC separates peptides based on their hydrophobicity.[1][2] The peptide is loaded onto a hydrophobic stationary phase (typically silica modified with alkyl chains) in a polar mobile phase. A gradient of increasing organic solvent concentration is then applied to elute the peptides, with more hydrophobic peptides eluting at higher organic concentrations.[1][2]
Experimental Workflow for Peptide Synthesis and Purification
The general workflow for synthesizing and purifying a peptide using this compound is outlined below. This process involves standard Fmoc-based solid-phase peptide synthesis followed by cleavage, purification, and analysis.
Caption: General workflow for peptide synthesis and purification.
Comparison of HPLC Purification Strategies
The choice of HPLC parameters can significantly impact the purity, yield, and throughput of the purification process. Below, we compare key variables and their effects on the separation of pseudoproline-containing peptides.
Stationary Phase Selection: C18 vs. C4
The hydrophobicity of the stationary phase is a critical factor. C18 columns are the most common choice for peptide purification due to their high hydrophobicity and resolving power. However, for very hydrophobic or large peptides, a less retentive C4 stationary phase may be advantageous.
| Stationary Phase | Grand Average of Hydropathicity (GRAVY) | Retention (Column Volumes) | Peak Shape | Resolution of Impurities |
| C18 | -0.614 (Amphipathic) | ~11 | Sharp | Good |
| C4 | -0.614 (Amphipathic) | ~10 | Sharp | Good |
| C18 | 0.460 (Hydrophobic) | ~8 | Sharp | High |
| C4 | 0.460 (Hydrophobic) | ~7 | Broad | Lower |
Data Summary: For amphipathic peptides, both C18 and C4 columns can provide good peak shape and resolution. For more hydrophobic peptides, a C18 column generally provides sharper peaks and better resolution of impurities compared to a C4 column, although the peptide is retained longer. The peak broadening on C4 for shorter, more hydrophobic peptides can be significant.
Mobile Phase Modifier: TFA vs. Formic Acid
Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification. It improves peak shape by masking silanol interactions and forming ion pairs with the peptide. However, TFA can suppress ionization in mass spectrometry (MS). Formic acid is a viable alternative for LC-MS applications, though it may result in broader peaks for some peptides.
| Mobile Phase Modifier | Peak Shape | MS Signal Intensity | UV Baseline | System Contamination |
| 0.1% TFA | Generally sharp | Suppressed | Stable | Can be persistent |
| 0.1% Formic Acid | Can be broader, especially for basic peptides | Enhanced | Higher than TFA | Less persistent |
| 0.1% Difluoroacetic Acid (DFA) | Good | Moderate | Stable | Less persistent than TFA |
Data Summary: TFA generally provides the best chromatographic performance in terms of peak shape for UV-based purification. Formic acid is preferred for LC-MS due to significantly reduced ion suppression. Difluoroacetic acid (DFA) can offer a compromise with good peak shape and less MS suppression than TFA.
Gradient Slope Optimization
The steepness of the organic solvent gradient influences the resolution of the separation. A shallower gradient generally provides better resolution but results in longer run times and broader peaks.
| Gradient Slope (%B/min) | Resolution | Peak Width | Run Time |
| High (e.g., 5%/min) | Lower | Narrower | Shorter |
| Moderate (e.g., 2%/min) | Improved | Broader | Longer |
| Shallow (e.g., 0.5-1%/min) | Highest | Broadest | Longest |
Data Summary: Optimizing the gradient slope is a trade-off between resolution and run time. For complex crude peptide mixtures, a shallow gradient is often necessary to separate closely eluting impurities. A common strategy is to use an initial scouting gradient to determine the approximate elution concentration of the target peptide, followed by a shallower gradient around that concentration for the preparative run.
Detailed Experimental Protocols
General Peptide Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min).
-
Washing: Wash the resin with DMF (5 times).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (5 equivalents) using a coupling agent such as DIC/Oxyma (5 equivalents each) in DMF for 1-2 hours.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence. For the Gln-Thr sequence, use this compound.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.
Peptide Cleavage and Precipitation Protocol
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and react for 3 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate.
-
Precipitation: Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
Centrifugation: Centrifuge the mixture and decant the ether.
-
Washing: Wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
General RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with mobile phase A).
-
HPLC System:
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size) is a good starting point.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution (Example):
-
Scouting Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Purification Gradient: Based on the scouting run, a shallower gradient around the elution point of the target peptide (e.g., 20-50% B over 60 minutes).
-
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Logical Relationships in HPLC Method Development
The process of developing an effective HPLC purification method is iterative and involves a logical progression of steps to optimize the separation.
References
Revolutionizing Peptide Synthesis: A Comparative Guide to Purity Assessment with Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, achieving high purity of the final product is a critical determinant of success. This is particularly challenging for long or "difficult" sequences prone to aggregation during solid-phase peptide synthesis (SPPS). Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, leading to improved synthesis outcomes. This guide provides an objective comparison of peptide purity achieved with and without pseudoproline dipeptides, supported by experimental data, detailed protocols, and logical workflow diagrams.
The introduction of pseudoproline dipeptides into a peptide sequence induces a temporary "kink" in the backbone, disrupting the formation of secondary structures like β-sheets that are a primary cause of aggregation.[1][2] This disruption enhances the solvation of the growing peptide chain, leading to more efficient coupling reactions and, consequently, a purer crude product.[2][3]
Unlocking "Impossible" Syntheses: A Case Study
The synthesis of the Asn(15) analog of the WW domain FBP28 is a notable example of a "difficult sequence" that is nearly impossible to obtain using standard SPPS protocols.[4][5][6] Research by Coin et al. (2007) demonstrates the dramatic impact of using structure-disrupting dipeptides on the purity of this peptide.
Comparative Purity of the Asn(15) Analog of the WW Domain FBP28
| Synthesis Strategy | Target Peptide Purity (%) | Key Observation |
| Standard SPPS Protocol | Not obtainable | Severe aggregation and incomplete synthesis.[4][5][6] |
| With Pseudoproline Dipeptide | ~27% | Enabled the synthesis of the target peptide.[1] |
| With Depsipeptide Unit | ~44% | Provided a higher purity of the crude product compared to the pseudoproline dipeptide in this specific case.[1] |
Alternatives to Pseudoproline Dipeptides
While highly effective, pseudoproline dipeptides are not the only solution for tackling difficult sequences. Other backbone modification strategies include:
-
Depsipeptides: These involve the introduction of an ester bond in place of an amide bond, which also disrupts aggregation.[7] In the case of the Asn(15) analog of the WW domain FBP28, the depsipeptide method yielded a purer crude product than the pseudoproline approach.[1]
-
Dmb-Dipeptides: Similar to pseudoproline dipeptides, 2,4-dimethoxybenzyl (Dmb) protected dipeptides are used to prevent aggregation, particularly in sequences containing glycine.[8] They are known to improve acylation and deprotection kinetics, leading to higher yields and purities.[8]
The choice between these methods often depends on the specific peptide sequence and the location of problematic residues.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for assessing peptide purity and the decision-making process when encountering difficult sequences in SPPS.
Caption: Workflow for SPPS and subsequent purity assessment.
Caption: Decision tree for selecting an aggregation-disrupting strategy.
Experimental Protocols
Solid-Phase Peptide Synthesis of the Asn(15) Analog of the WW Domain FBP28 with a Pseudoproline Dipeptide
This protocol is adapted from the principles described for the synthesis of difficult sequences.[4][5][6]
-
Resin and Amino Acid Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid. Use Fmoc-protected amino acids with appropriate side-chain protecting groups.
-
Standard Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Coupling: Dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq) and add the mixture to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin as described above.
-
-
Incorporation of the Pseudoproline Dipeptide: At the desired position (e.g., replacing a Ser or Thr residue and the preceding amino acid), use the corresponding Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide in the coupling step instead of a single amino acid.
-
Cleavage and Deprotection: After completing the sequence, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize.
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The use of pseudoproline dipeptides is a highly effective strategy to improve the purity of synthetic peptides, especially for sequences that are prone to aggregation. By disrupting the formation of secondary structures, these building blocks facilitate more efficient coupling reactions, leading to a cleaner crude product and simplifying subsequent purification steps. While alternatives like depsipeptides and Dmb-dipeptides also offer significant advantages, the targeted incorporation of pseudoproline dipeptides remains a cornerstone technique for successfully synthesizing "difficult" peptides and achieving the high levels of purity required for demanding research and drug development applications.
References
- 1. lookchem.com [lookchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH, a complex protected dipeptide used in solid-phase peptide synthesis (SPPS), is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical nature and the lack of extensive toxicological data, this compound must be treated as hazardous waste. The primary recommendation is to engage a licensed disposal company for its collection and management.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). The following are general safety protocols to be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile rubber is often recommended), and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust particles.[1][3]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2][3]
-
Dust Formation: Minimize the formation of dust when handling the solid compound.[1][3]
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a certified hazardous waste management service.
-
Waste Identification and Segregation:
-
Treat all quantities of unused or surplus this compound as chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization and Labeling:
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials. The compound itself is recommended to be stored at 2-8°C.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the compound. They will coordinate with a licensed disposal company for proper treatment and disposal in accordance with local, state, and federal regulations.[1]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or contaminated labware, should be disposed of as contaminated waste.[1]
-
Place these items in a designated hazardous waste container and manage them similarly to the pure compound.
-
Chemical and Hazard Profile
While comprehensive toxicological data for this specific compound is not available, an understanding of its constituent parts is important for safe handling.[1]
| Component | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| Full Compound | This compound | 1572725-72-4 | C46H45N3O7 | 751.87 | Toxicological properties not fully investigated.[1] |
| Fmoc Group | 9-fluorenylmethyloxycarbonyl | - | - | - | Base-labile protecting group.[5][6] |
| Trt Group | Trityl | - | - | - | Acid-labile protecting group. Cleavage can generate a stable trityl cation.[7] |
This table summarizes key data for the compound and its protecting groups.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.
Disposal decision workflow for this compound.
References
- 1. peptide.com [peptide.com]
- 2. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Personal protective equipment for handling Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
Essential Safety and Handling Guide for Fmoc-Gln(Trt)-Thr(psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of this compound, a key reagent in solid-phase peptide synthesis (SPPS).
This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in your laboratory. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | Laboratory coat | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust particles.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for laboratory safety and experimental success.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the product as this compound and that the CAS number (1572725-72-4) is present.[1]
-
Ensure the supplier's Safety Data Sheet (SDS) is accessible.
Step 2: Storage
-
Store the compound in a cool, dry, and well-ventilated area.[1]
-
The container should be kept tightly closed to prevent moisture absorption and contamination.[1]
-
Store in a locked cabinet or area to restrict access to authorized personnel only.[1]
Step 3: Weighing and Preparation
-
All weighing and handling of the solid compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2]
-
Use dedicated spatulas and weighing boats.
-
Avoid generating dust during transfer.[1]
Step 4: Use in Synthesis
-
When used in a peptide synthesizer, ensure that the equipment is functioning correctly and that all connections are secure to prevent leaks.
-
Follow established protocols for solid-phase peptide synthesis, paying close attention to the addition of reagents and solvents.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound, contaminated weighing paper, and gloves should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solvents and solutions containing the compound from the synthesis process should be collected in a separate, labeled hazardous waste container. This includes waste from washing steps in SPPS.[4][5][6][7][8]
-
Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Place all waste into appropriately labeled, sealed, and leak-proof containers.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for disposal through your institution's authorized hazardous or special waste collection service.[1]
-
Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Use a dry clean-up procedure to avoid generating dust.[1] Sweep or vacuum the spilled material into a labeled, sealable container for disposal.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spinchem.com [spinchem.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. WO2023158599A1 - Solid phase peptide synthesis wash process - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
